4-(Bromomethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXODOFITUJNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342757 | |
| Record name | 4-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-40-2 | |
| Record name | 4-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzamide from 4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzamide, a valuable bifunctional molecule and key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves a two-step process commencing with the radical bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, followed by its conversion to the corresponding amide. An alternative synthetic pathway is also discussed. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthetic process.
Primary Synthetic Pathway: Bromination Followed by Amidation
The most common and direct route for the synthesis of this compound involves two sequential reactions:
-
Benzylic Bromination: The synthesis initiates with the free-radical bromination of 4-methylbenzoic acid at the benzylic position. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide.[1][2]
-
Amidation: The resulting 4-(bromomethyl)benzoic acid is then converted to this compound. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.[3]
Reaction Pathway Diagram
Caption: The primary two-step synthetic route from 4-methylbenzoic acid.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
This protocol is adapted from established procedures for the benzylic bromination of toluic acid derivatives.[1]
Materials:
-
4-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Chlorobenzene
-
Hexane
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar or boiling stones
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylbenzoic acid (3.00 g, approx. 22 mmol) and N-bromosuccinimide (4.0 g, approx. 22.5 mmol).
-
Carefully add benzoyl peroxide (0.25 g, approx. 1 mmol) as a radical initiator.
-
Add chlorobenzene (30 mL) to the flask, ensuring any solids on the neck of the flask are washed down.
-
Assemble a reflux condenser and gently heat the mixture to reflux for 1 hour. The reaction time begins once the mixture starts boiling.
-
After 1 hour of reflux, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.
-
Collect the solid by suction filtration and wash with three 10 mL portions of hexane to remove byproducts.
-
Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide byproduct.
-
Filter the solid again using suction filtration, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane.
-
Dry the product under suction for 10 minutes.
-
For further purification, the crude product can be recrystallized from a minimal amount of hot ethyl acetate.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Typical Yield | Not explicitly stated, but the procedure is for product isolation. | [1] |
| Melting Point | 221-229 °C |
Step 2: Synthesis of this compound
This two-part protocol involves the formation of the acyl chloride followed by amidation.
Part A: Synthesis of 4-(Bromomethyl)benzoyl Chloride
This procedure is based on the reaction of 4-(bromomethyl)benzoic acid with thionyl chloride.[3]
Materials:
-
4-(Bromomethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 4-(bromomethyl)benzoic acid (10.5 g, 0.05 moles).
-
Add thionyl chloride (50 mL) and heat the mixture to reflux with stirring. The solid should dissolve within approximately 10 minutes.
-
Continue refluxing for an additional 30 minutes.
-
After cooling, remove the excess thionyl chloride using a rotary evaporator to yield 4-(bromomethyl)benzoyl chloride. This product is often used in the next step without further purification.
Quantitative Data for Step 2a:
| Parameter | Value | Reference |
| Melting Point | 56-58 °C | [3] |
Part B: Amidation of 4-(Bromomethyl)benzoyl Chloride
This is a general procedure for the amidation of a benzoyl chloride derivative.
Materials:
-
4-(Bromomethyl)benzoyl chloride
-
Concentrated aqueous ammonia
-
Dichloromethane (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude 4-(bromomethyl)benzoyl chloride in an inert solvent like dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound and ammonium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
If a precipitate is present, collect it by filtration. If the product is in the organic layer, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Quantitative Data for Step 2b:
| Parameter | Value | Reference |
| Molecular Weight | 214.06 g/mol | [4] |
| Melting Point | Not specified in detail in the searched results. | |
| Yield | Not explicitly stated for this specific reaction. |
Alternative Synthetic Pathway: Amidation Followed by Bromination
An alternative approach to the synthesis of this compound is to first prepare 4-methylbenzamide from 4-methylbenzoic acid and then perform the benzylic bromination.
Alternative Pathway Diagram
Caption: An alternative two-step synthetic route.
This route may be advantageous if the brominated carboxylic acid is found to be unstable or difficult to handle. However, the electron-withdrawing nature of the amide group might affect the benzylic bromination step.
Experimental Considerations for the Alternative Pathway
-
Step 1: Synthesis of 4-Methylbenzamide: 4-Methylbenzoic acid can be converted to 4-methylbenzamide using standard amidation procedures, such as conversion to the acyl chloride with thionyl chloride followed by reaction with ammonia, similar to the second step of the primary pathway.
-
Step 2: Bromination of 4-Methylbenzamide: The resulting 4-methylbenzamide would then be subjected to benzylic bromination using NBS and a radical initiator, analogous to the first step of the primary pathway.[5][6] The specific reaction conditions would need to be optimized for this substrate.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [4] |
| Molecular Weight | 214.06 g/mol | [4] |
Spectroscopic Data:
While detailed spectra were not available in the search results, typical expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂Br), and the amide protons (NH₂). The benzylic protons would likely appear as a singlet.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, and C-Br stretching.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of this compound.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Solved Experiment 16 Preparation of 4-bromomethylbenzoic | Chegg.com [chegg.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Physical and chemical properties of 4-(Bromomethyl)benzamide
An In-Depth Technical Guide to 4-(Bromomethyl)benzamide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a versatile intermediate compound with significant applications in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound featuring a benzamide core with a reactive bromomethyl group at the para position.[1] This benzylic bromide functionality makes it a valuable electrophilic building block in synthetic chemistry.[1]
Structural and General Information
| Property | Value | Reference(s) |
| CAS Number | 58914-40-2 | [2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow to off-white to white solid | [3] |
| Canonical SMILES | C1=CC(=CC=C1CBr)C(=O)N | [2] |
| InChI Key | KXODOFITUJNMKA-UHFFFAOYSA-N | [2] |
Physical Properties
The following table summarizes the key physical properties of this compound. Note that some values are predicted based on computational models.
| Property | Value | Reference(s) |
| Melting Point | 190 to 194 °C | [3] |
| Boiling Point | 338.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.555 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.611 (Predicted) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol and acetone.[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns.
| m/z Value | Description | Reference(s) |
| 134 | Top Peak | [2] |
| 106 | 2nd Highest Peak | [2] |
| 89 | 3rd Highest Peak | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A characteristic singlet for the benzylic protons (-CH₂Br) is expected around δ 4.5 ppm.[5]
-
Aromatic protons will appear as a set of doublets in the δ 7.4-7.9 ppm region.
-
The amide protons (-NH₂) will present as a broad singlet, with its chemical shift being solvent-dependent.
-
-
¹³C NMR:
-
The benzylic carbon (-CH₂Br) is anticipated to have a signal around δ 32-34 ppm.
-
Aromatic carbons will resonate in the δ 127-142 ppm range.
-
The carbonyl carbon (-C=O) signal is expected to be the most downfield, typically above δ 168 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400-3100 | N-H stretching (amide) |
| ~1660 | C=O stretching (amide I band) |
| ~1610 | N-H bending (amide II band) |
| ~1400 | C-N stretching |
| ~1200 | C-Br stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1600, 1475 | Aromatic C=C ring stretching |
Experimental Protocols
The following sections detail methodologies for the synthesis and purification of this compound.
Synthesis via Radical Bromination
This protocol describes the synthesis of this compound from 4-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar synthesis of 4-(bromomethyl)benzonitrile.[5]
Materials:
-
4-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.[6][7] The choice of solvent is critical; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this type.[8]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes persistently cloudy (the saturation point).
-
Allow the flask to cool slowly to room temperature. Crystals should begin to form.
-
To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum or in a desiccator to obtain pure this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This property is extensively utilized in the synthesis of more complex molecules.[1]
Key Applications:
-
Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing a variety of pharmacologically active compounds.[1] The bromomethyl group allows for the attachment of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols, alcohols).
-
Enzyme Inhibition: The compound and its derivatives are investigated as enzyme inhibitors. The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.[1][9]
-
Agrochemicals: It is also used in the synthesis of various agricultural chemicals.[1]
Mechanism of Action in Biological Systems: Covalent Inhibition
In drug development, this compound can be considered a reactive fragment for targeting specific proteins. Its potential mechanism of action involves the covalent modification of nucleophilic residues, most notably cysteine, within a protein's binding site.[9] This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.
The process can be described as follows:
-
Non-covalent Binding: The benzamide portion of the molecule first docks into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
-
Covalent Bond Formation: This initial binding event positions the reactive bromomethyl group in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side chain then attacks the electrophilic benzylic carbon in an Sₙ2 reaction, displacing the bromide ion.
-
Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible inactivation of the protein.
References
- 1. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Bromomethyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzamide is a versatile bifunctional molecule that serves as a key building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a benzamide moiety, makes it a valuable intermediate for the preparation of a wide range of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, and its significant applications, with a particular focus on its role in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed data is presented in tabular format for easy reference, and key experimental workflows and biological pathways are visualized.
Core Compound Information
CAS Number: 58914-40-2[1]
Molecular Structure and Properties
This compound possesses a molecular formula of C8H8BrNO and a molecular weight of 214.06 g/mol .[2][3] The structure is characterized by a benzamide core with a bromomethyl group at the para position.[2] This arrangement provides two key reactive sites: the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution, and the amide group, which can participate in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 179-181 °C | [4] |
| Boiling Point (Predicted) | 338.4 ± 25.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.555 ± 0.06 g/cm³ | [4] |
| SMILES | C1=CC(=CC=C1CBr)C(=O)N | [2] |
| InChI | InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 4-methylbenzamide. A general and effective method involves a free-radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or AIBN.
Experimental Protocol: Radical Bromination of 4-Methylbenzamide
This protocol is based on established methods for benzylic bromination.
Materials:
-
4-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or other suitable anhydrous solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethyl acetate)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain a crystalline solid.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The reactivity of the bromomethyl group makes this compound a crucial intermediate in the synthesis of various pharmacologically active compounds. One of the most significant applications is in the development of PARP inhibitors.
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[5][6] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5][7] Many PARP inhibitors share a common structural motif derived from benzamide.[5] this compound serves as a key starting material for elaborating the structures of these inhibitors.
The synthesis of PARP inhibitors often involves the nucleophilic displacement of the bromide from this compound or a derivative by a suitable nucleophile, which can be part of a more complex heterocyclic scaffold. This reaction allows for the introduction of the benzamide pharmacophore, which is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.
Table 2: Examples of PARP Inhibitors and the Role of the Benzamide Moiety
| PARP Inhibitor | Role of Benzamide Moiety |
| Olaparib | The carboxamide group forms key hydrogen bonds with the active site residues of PARP1.[8] |
| Rucaparib | The benzamide core is a critical component for interacting with the nicotinamide-binding domain.[6] |
| Niraparib | The carboxamide is essential for the inhibitory activity against PARP1 and PARP2. |
| Talazoparib | The benzamide group contributes to the high potency and PARP-trapping activity.[8] |
Mechanism of Action: PARP Inhibition in DNA Repair
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs).[5] Upon activation, PARP synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair proteins to the site of damage. Inhibition of PARP prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.
Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.
Other Applications
Beyond its use in the synthesis of PARP inhibitors, this compound is a versatile reagent in various areas of chemical and biological research:
-
Organic Synthesis: It serves as an intermediate for introducing the benzamide moiety into a wide range of organic molecules.
-
Biochemical Probes: The reactive bromomethyl group can be used to covalently label proteins, particularly at cysteine residues, allowing for the study of enzyme function and inhibition.
-
Solid-Phase Synthesis: While 4-(bromomethyl)benzoic acid is more commonly used as a linker in solid-phase synthesis, the benzamide derivative can also be adapted for similar purposes.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. Its well-defined reactivity and the importance of the benzamide scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, underscore its value as a key building block. This guide has provided a comprehensive overview of its properties, a general synthetic protocol, and a detailed look into its application in the context of targeted cancer therapy, offering a valuable resource for the scientific community.
References
- 1. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Increase of enzyme activity through specific covalent modification with fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action | MDPI [mdpi.com]
Solubility and stability of 4-(Bromomethyl)benzamide in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)benzamide in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a crucial consideration for its use in research and drug development. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on established experimental protocols for determining these properties. It also discusses the expected chemical behavior based on the compound's structural features—a benzyl bromide and a primary benzamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the theoretical framework necessary to evaluate this compound in a laboratory setting.
Introduction
This compound is a bifunctional organic compound containing a reactive bromomethyl group and a stable benzamide moiety. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for introducing a benzamide pharmacophore onto a substrate through alkylation. The success of its application in synthesis, formulation, and biological screening is critically dependent on its solubility and stability in various solvent systems.
Solubility dictates the concentration at which the compound can be used in solution-phase reactions or formulations. Stability, on the other hand, determines its shelf-life and compatibility with different solvents and conditions, as degradation can lead to loss of potency and the formation of impurities. The benzylic bromide structure suggests a susceptibility to nucleophilic substitution reactions (solvolysis), while the amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions.
This guide will detail the standard methods for experimentally determining both thermodynamic and kinetic solubility. It will also outline protocols for assessing chemical stability through forced degradation and long-term stability studies.
Solubility of this compound
The solubility of a related compound, 4'-bromomethyl-2-cyanobiphenyl, was found to increase with rising temperature and with an increasing mole fraction of acetone in acetone-alcohol mixtures.[2] This suggests that polar aprotic solvents may be effective for this compound as well.
Expected Solubility Profile
Based on its structure, the following qualitative solubility profile in common laboratory solvents is anticipated:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide group.[1]
-
Moderate Solubility: In alcohols like methanol and ethanol, and in ketones like acetone. These solvents can act as both hydrogen bond donors and acceptors.
-
Low Solubility: In non-polar solvents such as hexanes and toluene, due to the polar amide group.
-
Variable and Potentially Low Solubility in Water: The presence of the polar amide group may confer some aqueous solubility, but the larger, non-polar benzene ring and the bromomethyl group will limit it. The compound's susceptibility to hydrolysis in aqueous media further complicates solubility measurements.
Data Presentation: Illustrative Solubility Table
The following table is a template that should be populated with experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |
| DMF | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium with the saturated solution.[3]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[5] This step must be performed at the equilibration temperature.[5]
-
Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability of this compound
The stability of this compound is influenced by two primary structural features: the reactive benzylic bromide and the robust amide group.
-
Benzylic Bromide: This functional group is susceptible to nucleophilic substitution (SN1 and SN2) reactions. In protic solvents like water, methanol, or ethanol, this can lead to solvolysis, where the solvent molecule acts as the nucleophile, replacing the bromide.[7][8] This will result in the formation of 4-(hydroxymethyl)benzamide or 4-(alkoxymethyl)benzamide, respectively.
-
Amide Group: Amides are generally stable to hydrolysis in neutral water.[9] However, the rate of hydrolysis is significantly increased under acidic or basic conditions.[9] Acid-catalyzed hydrolysis yields a carboxylic acid and an ammonium salt, while base-catalyzed hydrolysis produces a carboxylate salt and ammonia.[9]
Expected Stability Profile
-
Stable: In aprotic solvents (e.g., DMSO, DMF, acetone) in the absence of water and strong nucleophiles. Studies have shown that many compounds are stable in DMSO, even with some water content (e.g., 90/10 DMSO/water), when stored at low temperatures.[10][11]
-
Unstable: In protic and nucleophilic solvents (e.g., water, methanol, ethanol) due to solvolysis of the bromomethyl group.[7]
-
Potentially Unstable: In aqueous solutions at non-neutral pH due to hydrolysis of the amide bond, although this is generally a slow process without heating.
Data Presentation: Illustrative Stability Table
This table should be used to summarize data from stability studies. The percentage of the parent compound remaining is a key metric.
| Solvent | Temperature (°C) | Time (hours) | % Parent Remaining | Major Degradant(s) |
| Water (pH 7) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide |
| 0.1 M HCl (aq) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide, 4-Carboxybenzylamine |
| 0.1 M NaOH (aq) | 25 | 24 | Data to be determined | 4-(Hydroxymethyl)benzamide, 4-Carboxybenzamide |
| Methanol | 25 | 24 | Data to be determined | 4-(Methoxymethyl)benzamide |
| DMSO | 25 | 24 | Data to be determined | Data to be determined |
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13]
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the solvents of interest (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO) at a known concentration.
-
Stress Conditions: Expose the solutions to various conditions, including:
-
Hydrolysis: Test at acidic, neutral, and basic pH.[12]
-
Solvolysis: Test in relevant protic solvents like methanol and ethanol.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., H₂O₂).[12]
-
Photolysis: Expose the solution to UV/Vis light.[12]
-
Thermal Stress: Heat the solutions (e.g., 60 °C).[12]
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use mass spectrometry (LC-MS) to identify the structure of any major degradants.[14]
-
Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation pathways.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility and stability of a compound like this compound.
Caption: Workflow for solubility and stability testing.
Potential Degradation Pathways
This diagram shows the primary anticipated degradation pathways for this compound in protic solvents.
Caption: Potential degradation pathways of this compound.
Conclusion
While direct, quantitative solubility and stability data for this compound are not prevalent in public literature, this guide provides the necessary framework for determining these critical parameters. The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF. Its stability is a significant concern, particularly in protic solvents where solvolysis of the benzylic bromide is likely to be the primary degradation pathway. The amide bond is anticipated to be relatively stable under neutral conditions but may hydrolyze under acidic or basic catalysis. By following the detailed experimental protocols outlined, such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the necessary data to support their drug development and research activities.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pharmatutor.org [pharmatutor.org]
- 7. amherst.edu [amherst.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 4-(Bromomethyl)benzamide as an Alkylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzamide is a reactive organic compound with potential applications in pharmacology and biochemistry as an alkylating agent. Its mechanism of action is predicated on the electrophilic nature of the benzylic bromide, which facilitates covalent modification of nucleophilic biomolecules. This technical guide delineates the putative mechanism of action of this compound, drawing upon the established principles of alkylating agents and the known reactivity of its core functional groups. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a foundational understanding of its likely chemical behavior and biological consequences, supported by data from analogous compounds and general mechanisms of alkylation.
Introduction: The Chemical Rationale for Alkylation
This compound, with the molecular formula C₈H₈BrNO, is a derivative of benzamide featuring a highly reactive bromomethyl group at the para position of the benzene ring.[1][2] The core of its alkylating potential lies in the lability of the carbon-bromine bond. The benzene ring stabilizes the resulting benzylic carbocation intermediate through resonance, making the methylene carbon an excellent electrophile susceptible to attack by biological nucleophiles. This reactivity is the foundation for its use in organic synthesis and its potential as a modulator of biological systems.[1]
Alkylating agents are a class of compounds that mediate their effects by transferring an alkyl group to cellular macromolecules.[3][4] This covalent modification can lead to conformational changes, inactivation, or altered function of the target molecule, ultimately disrupting cellular processes. The primary targets of alkylating agents within a biological system are nucleophilic sites found in proteins and nucleic acids.
Putative Mechanism of Action: A Two-Fold Attack
The mechanism of action of this compound as an alkylating agent can be conceptualized as a two-pronged attack on cellular integrity, targeting both proteins and nucleic acids.
Protein Alkylation: Targeting Functional Residues
Proteins contain a variety of nucleophilic amino acid residues that are potential targets for alkylation by this compound. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their local microenvironment within the protein structure.
The most likely targets for alkylation are the side chains of cysteine, histidine, and lysine residues.[5][6][7] The thiol group of cysteine is a particularly strong nucleophile and a common target for alkylating agents.[8]
The general reaction for the alkylation of a protein nucleophile (Nu) by this compound can be depicted as follows:
Figure 1. General scheme of protein alkylation by this compound.
This covalent modification can have significant consequences for protein function, including:
-
Enzyme Inhibition: Alkylation of an active site residue can irreversibly inhibit enzyme activity.[1]
-
Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can abrogate binding.
-
Altered Protein Conformation: The addition of a bulky benzamide group can induce structural changes that affect protein stability and function.
DNA Alkylation: The Genotoxic Effect
The nucleophilic centers in DNA, particularly the N7 position of guanine and the N3 position of adenine, are susceptible to alkylation.[4][9] Alkylation of DNA by this compound would proceed via a similar nucleophilic substitution reaction, forming a covalent adduct.[10]
Figure 2. Consequences of DNA alkylation by this compound.
The formation of DNA adducts can lead to several downstream cytotoxic effects:
-
Inhibition of DNA Replication and Transcription: The bulky adduct can physically obstruct the passage of DNA and RNA polymerases.[3]
-
DNA Damage Response: The cell may recognize the adduct as damage and initiate DNA repair pathways. Errors in these repair processes can lead to strand breaks.[3]
-
Mutagenesis: If the damaged DNA is replicated, the adducted base may be misread, leading to mutations.[3]
-
Apoptosis: The accumulation of DNA damage can trigger programmed cell death.
Quantitative Data and Experimental Protocols
Data Presentation
The following tables provide a template for the types of quantitative data that should be collected to characterize the alkylating activity of this compound.
Table 1: Reactivity with Biological Nucleophiles
| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Conditions |
|---|---|---|
| N-acetyl-cysteine | Data to be determined | pH 7.4, 37°C |
| N-acetyl-histidine | Data to be determined | pH 7.4, 37°C |
| N-acetyl-lysine | Data to be determined | pH 7.4, 37°C |
| Deoxyguanosine | Data to be determined | pH 7.4, 37°C |
| Deoxyadenosine | Data to be determined | pH 7.4, 37°C |
Table 2: Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Target Enzyme 1 | Data to be determined | Data to be determined | e.g., Irreversible, Covalent |
| Target Enzyme 2 | Data to be determined | Data to be determined | e.g., Irreversible, Covalent |
Table 3: Cellular Activity
| Cell Line | GI₅₀ (µM) | Assay Type |
|---|---|---|
| Cancer Cell Line A | Data to be determined | e.g., MTT, SRB |
| Cancer Cell Line B | Data to be determined | e.g., MTT, SRB |
Experimental Protocols
Objective: To quantify the reactivity of this compound with key biological nucleophiles.
Methodology:
-
Prepare stock solutions of this compound and the target nucleophile (e.g., N-acetyl-cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by mixing the reactants at a defined temperature (e.g., 37°C).
-
Monitor the disappearance of the reactants or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).
-
Calculate the second-order rate constant from the time-course data.
Objective: To determine the inhibitory potency of this compound against a specific enzyme.
Methodology:
-
Select a target enzyme with a known substrate and a quantifiable activity (e.g., a kinase, a protease).
-
Pre-incubate the enzyme with varying concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorimetry).
-
Calculate the IC₅₀ value from the dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Objective: To identify and quantify the formation of DNA adducts upon treatment with this compound.
Methodology:
-
Incubate purified DNA (e.g., calf thymus DNA) or cultured cells with this compound.
-
Isolate the DNA and hydrolyze it to its constituent nucleosides.
-
Analyze the hydrolysate for the presence of modified nucleosides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Quantify the level of adduct formation relative to the unmodified nucleosides.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA adducts-chemical addons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzamide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and a benzamide moiety, allows for its use as a key building block in the construction of a wide array of more complex molecules. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the benzamide portion of the molecule can be involved in various coupling reactions and provides a scaffold for further functionalization. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing its involvement in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.
Introduction
This compound (C₈H₈BrNO) is a crystalline solid with a molecular weight of 214.06 g/mol .[1] Its chemical structure consists of a benzamide core with a bromomethyl substituent at the para position. This arrangement confers a high degree of reactivity to the methylene-bound bromine atom, making it an excellent leaving group in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the stabilization of the transition state and any potential carbocation intermediate through resonance with the benzene ring.
The benzamide functional group also plays a crucial role in the molecule's overall chemical properties and biological applications. Amide moieties are prevalent in a vast number of biologically active compounds and can participate in hydrogen bonding and other non-covalent interactions, which is a key consideration in drug design.[2] This guide will focus primarily on the transformations involving the highly reactive bromomethyl group.
Chemical Reactivity and Reaction Mechanisms
The primary mode of reactivity for the bromomethyl group in this compound is through nucleophilic substitution, predominantly following an S(_N)2 mechanism. This is characteristic of primary benzylic halides.[3] Additionally, the aryl halide-like character of the benzene ring allows for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, after appropriate derivatization or under specific catalytic conditions.
Nucleophilic Substitution Reactions
The electron-deficient carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. The general mechanism for this S(_N)2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is prochiral). The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[4]
Caption: Generalized S(_N)2 mechanism for the reaction of a nucleophile with this compound.
The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway, leading to higher reaction rates.[5]
Primary and secondary amines readily react with this compound to form the corresponding N-substituted aminomethylbenzamides. These reactions are fundamental in the synthesis of various biologically active molecules.
Table 1: Synthesis of N-Substituted Aminomethylbenzamides
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Nitroaniline | N-{[(4-Nitrophenyl)amino]methyl}benzamide | Aqueous media | - | [6] |
| Substituted Benzylamines | Dibenzylamine derivatives | Methanol | - | [7] |
Experimental Protocol: Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide [6]
This protocol describes a general method for the benzamidomethylation of an aromatic amine.
-
(Benzamidomethyl)triethylammonium chloride is reacted with 4-nitroaniline in an aqueous medium.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified by recrystallization.
-
The structure of the product is confirmed by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react with this compound to yield ethers.
Table 2: Synthesis of Ether Derivatives
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Phenol | 4-(Phenoxymethyl)benzamide | Cs₂CO₃, Toluene | - | [8] |
| Substituted Phenols | 4-(Aryloxymethyl)benzamides | - | - | [9] |
Experimental Protocol: General Procedure for Ether Synthesis
A general procedure for the synthesis of aryl ethers from phenols is as follows:
-
To a solution of the phenol in a suitable solvent (e.g., DMF or acetone), a base such as K₂CO₃ or Cs₂CO₃ is added.
-
This compound is then added to the mixture.
-
The reaction is stirred at room temperature or heated to facilitate the reaction, with progress monitored by TLC.
-
After completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Thiols, being excellent nucleophiles, react readily with this compound, often without the need for a strong base, to produce thioethers.
Experimental Protocol: General Procedure for Thioether Synthesis
-
To a solution of the thiol in a solvent such as ethanol or DMF, this compound is added.
-
A mild base like triethylamine may be added to facilitate the reaction, particularly for less acidic thiols.
-
The reaction is typically stirred at room temperature until completion as indicated by TLC.
-
The product is isolated by a standard aqueous workup and purified by chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Reactions
While the bromomethyl group itself is not directly used in Suzuki-Miyaura coupling, the aryl bromide analogue, 4-bromobenzamide, can undergo this reaction. Subsequently, the methyl group can be brominated to introduce the reactive handle. Alternatively, a boronic ester can be installed on the methyl group for coupling reactions. A more direct approach involves the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The general catalytic cycle involves oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 3: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids
| Benzylic Bromide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Benzoate derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 75 | [6] |
| Isoxazole derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 69 | [6] |
| Benzoate derivative | 4-Trifluorobenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 35 | [6] |
| Isoxazole derivative | 4-Trifluorobenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 20 | [6] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [6]
-
In a microwave vial, combine the benzylic bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), JohnPhos (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF as the solvent.
-
Seal the vial and heat in a microwave reactor at a specified temperature for a set time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.
Spectroscopic Characterization
The products derived from reactions of this compound can be characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The benzylic protons (CH₂) typically appear as a singlet in the range of 4.5-5.0 ppm. Upon substitution, the chemical shift of these protons will change depending on the new substituent. Protons on the aromatic ring will show characteristic splitting patterns in the aromatic region (7.0-8.5 ppm).[3][10]
-
¹³C NMR Spectroscopy: The benzylic carbon will appear in the range of 40-50 ppm. The carbonyl carbon of the amide is typically found around 165-170 ppm.[10]
-
Infrared (IR) Spectroscopy: The C=O stretch of the amide is a strong absorption band typically observed around 1640-1680 cm⁻¹. The N-H stretches of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.[11]
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a characteristic feature in the mass spectrum of this compound and its bromine-containing intermediates.
Applications in Drug Discovery and Development
The reactivity of the bromomethyl group makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening. The ability to easily introduce a variety of functional groups allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Benzamide derivatives are known to exhibit a wide range of biological activities, and the ability to rapidly synthesize analogues from this compound is a significant advantage.[12]
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. The bromomethyl group readily participates in nucleophilic substitution reactions with a wide variety of nucleophiles, primarily through an S(_N)2 mechanism. This allows for the straightforward introduction of diverse functionalities at the benzylic position. Furthermore, the benzamide scaffold can be modified using modern cross-coupling techniques. The predictable reactivity and synthetic accessibility of this compound make it an invaluable tool for researchers and professionals in the fields of medicinal chemistry and drug development for the creation of novel and complex molecular architectures.
References
- 1. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 9. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of 4-(Bromomethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile reagent, 4-(Bromomethyl)benzamide. The information detailed herein is critical for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols for reproducibility.
Spectroscopic and Spectrometric Data
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.01 | Singlet | 1H | Amide Proton (-CONHH) |
| 7.92 | Doublet | 2H | Aromatic Protons (ortho to -CONH₂) |
| 7.50 | Doublet | 2H | Aromatic Protons (ortho to -CH₂Br) |
| 7.45 | Singlet | 1H | Amide Proton (-CONHH) |
| 4.75 | Singlet | 2H | Methylene Protons (-CH₂Br) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | Carbonyl Carbon (-C =O) |
| 142.8 | Aromatic Carbon (-C -CH₂Br) |
| 133.2 | Aromatic Carbon (-C -CONH₂) |
| 129.5 | Aromatic Carbons (C H, ortho to -CH₂Br) |
| 128.0 | Aromatic Carbons (C H, ortho to -CONH₂) |
| 32.5 | Methylene Carbon (-C H₂Br) |
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360, 3180 | Strong, Broad | N-H Stretch (Amide) |
| 1650 | Strong | C=O Stretch (Amide I) |
| 1610 | Medium | N-H Bend (Amide II) |
| 1410 | Medium | C-N Stretch |
| 1220 | Medium | C-Br Stretch |
| 820 | Strong | para-disubstituted Benzene C-H Bend |
Table 4: Mass Spectrometric Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | ~98 | [M]⁺ (Molecular Ion) |
| 134 | 100 | [M - Br]⁺ |
| 106 | ~40 | [M - Br - CO]⁺ or [C₇H₆N]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic and spectrometric data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 10 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground in an agate mortar. To this, approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the two were intimately mixed by gentle grinding. The mixture was then transferred to a pellet-pressing die and compressed under a hydraulic press at approximately 8-10 tons of pressure for 2-3 minutes to form a transparent pellet.
-
Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an electron impact (EI) ionization source.
-
Sample Introduction: A small amount of the solid sample was introduced directly into the ion source via a direct insertion probe.
-
Ionization:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
-
Mass Analysis: The instrument was operated in full scan mode over a mass-to-charge (m/z) range of 50-500 amu.
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound and the relationship between the obtained data and the molecular structure.
The Strategic Utility of 4-(Bromomethyl)benzamide in the Synthesis of Novel Pharmaceutical Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a crucial precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring a reactive bromomethyl group and a stable benzamide moiety, allows for its strategic incorporation into complex molecular architectures. This technical guide elucidates the role of this compound in pharmaceutical synthesis, with a particular focus on its application in the development of potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to offer a comprehensive resource for professionals in drug discovery and development.
Introduction
The benzamide functional group is a prevalent scaffold in numerous biologically active compounds, contributing to their pharmacological properties through various molecular interactions.[1] this compound, as a derivative, offers a reactive handle for the facile introduction of this key pharmacophore into target molecules. The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and alcohols. This reactivity is central to its utility in constructing complex drug molecules, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2][3]
Core Application: Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2] In cancer cells with mutations in DNA repair genes such as BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[2] Many potent PARP inhibitors feature a benzamide moiety that mimics the nicotinamide portion of the PARP substrate NAD+. This compound serves as an excellent starting material for elaborating this critical pharmacophore.
A key synthetic strategy involves the SN2 reaction of this compound with a nucleophilic amine, such as a substituted piperidine or piperazine. This reaction covalently links the benzamide moiety to a cyclic amine scaffold, a common structural feature in many PARP inhibitors.
General Reaction Scheme
The alkylation of a secondary amine with this compound proceeds via a standard nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond.
Caption: General SN2 reaction of this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative synthesis of a 4-(substituted-aminomethyl)benzamide derivative, a core structure in many PARP inhibitors.
Synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzamide
This protocol describes the alkylation of piperidine-4-carboxamide with this compound.
Materials:
-
This compound
-
Piperidine-4-carboxamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), piperidine-4-carboxamide (1.1 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile (50 mL) to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure 4-((4-carbamoylpiperidin-1-yl)methyl)benzamide.
Data Presentation
The efficiency of the N-alkylation reaction is influenced by various parameters. The following table summarizes representative data for the synthesis of 4-(aminomethyl)benzamide derivatives.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | Acetonitrile | 82 | 5 | 85 |
| 2 | Morpholine | Et₃N | Dichloromethane | 25 | 12 | 78 |
| 3 | 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 82 | 6 | 82 |
| 4 | Pyrrolidine | NaHCO₃ | Dimethylformamide | 60 | 8 | 75 |
Signaling Pathway in Drug Action
The synthesized benzamide derivatives, particularly those designed as PARP inhibitors, function by disrupting the DNA damage repair pathway. This is especially effective in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.
Caption: PARP Inhibition and Synthetic Lethality in BRCA-deficient cells.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the benzamide pharmacophore into a wide array of molecular scaffolds. The application of this precursor in the synthesis of PARP inhibitors highlights its significance in the development of targeted cancer therapies. The experimental protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Safety Precautions and Handling of 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling guidelines for 4-(Bromomethyl)benzamide. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound.
Chemical Identification and Properties
This compound is a substituted aromatic compound.[1] Its chemical structure consists of a benzamide core with a bromomethyl group attached at the para position.[1] This reactive bromomethyl group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8BrNO | [1][2][3] |
| Molecular Weight | 214.06 g/mol | [1][2][3] |
| CAS Number | 58914-40-2 | [2][3] |
| Appearance | Yellow to off-white to white solid | [4] |
| Melting Point | 190 to 194 °C | [4] |
| Boiling Point | 338.4±25.0 °C (Predicted) | |
| Density | 1.555±0.06 g/cm3 (Predicted) | |
| Solubility | No data available | |
| Vapor Pressure | 5.17E-08mmHg at 25°C | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[3]
Health Hazard Information
The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Based on its GHS classification, the potential health effects are summarized below.
Table 3: Potential Health Effects
| Route of Exposure | Potential Health Effects |
| Inhalation | Harmful if inhaled. May cause respiratory irritation. |
| Ingestion | Harmful if swallowed. |
| Skin Contact | Causes skin irritation. |
| Eye Contact | Causes serious eye irritation. |
Toxicological Data:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Table 4: Recommended Handling and Storage Procedures
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
Experimental Protocol: General Safe Handling in a Laboratory Setting
The following is a general protocol for the safe handling of this compound. This should be adapted to specific experimental conditions and supplemented with a thorough risk assessment.
Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure risk.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
-
Spatula, weighing paper, and other necessary lab equipment
-
Waste disposal containers
Procedure:
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment for the entire procedure, identifying potential hazards and implementing appropriate control measures.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling and Weighing:
-
Conduct all manipulations of solid this compound, including weighing, within the fume hood to prevent inhalation of dust.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Running the Reaction:
-
Ensure the reaction apparatus is securely clamped and assembled correctly within the fume hood.
-
Maintain a clear and organized workspace.
-
-
Work-up and Purification:
-
Conduct all extraction, filtration, and purification steps within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste materials (solid and liquid) containing this compound in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with this compound thoroughly.
-
Wipe down the work surface of the fume hood.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Hazard Identification and Control Workflow for this compound.
Caption: Emergency Response for Accidental Exposure to this compound.
Disclaimer
This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional safety protocols. The information provided is based on currently available data, which may be limited. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all applicable safety regulations.
References
Methodological & Application
Application Notes and Protocols for 4-(Bromomethyl)benzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzamide is a versatile bifunctional reagent utilized in organic synthesis, particularly in the construction of complex molecules and as a key building block in medicinal chemistry. Its structure incorporates a reactive benzylic bromide for nucleophilic substitution and a benzamide moiety that can participate in further transformations or act as a pharmacophore. This document provides detailed protocols for the application of this compound in alkylation reactions with various nucleophiles, with a focus on its utility in the synthesis of precursors for biologically active molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
This compound serves as a valuable electrophile in a variety of nucleophilic substitution reactions. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, including amines, phenols, thiols, and azides. This reactivity allows for the straightforward introduction of a 4-carbamoylbenzyl moiety into diverse molecular scaffolds. The benzamide functional group can be a critical component for biological activity, for instance, by mimicking the nicotinamide portion of the NAD+ cofactor in the active site of enzymes like PARP. The development of PARP inhibitors is a significant area of research in oncology, and this compound and its analogues are key intermediates in the synthesis of these targeted therapies.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 179-181 °C | [2] |
| CAS Number | 58914-40-2 | [1] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
General Reaction Workflow
The use of this compound as an alkylating agent typically follows a straightforward workflow, as depicted in the diagram below. The key steps involve the reaction of the nucleophile with this compound, followed by workup and purification of the desired product.
Caption: General workflow for the alkylation of nucleophiles using this compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound with various nucleophiles. These protocols are based on analogous reactions with structurally similar benzylic bromides and are expected to be readily adaptable.
Protocol 1: N-Alkylation of a Heterocyclic Amine (e.g., 1,2,4-Triazole)
This protocol is adapted from the synthesis of a key intermediate for the aromatase inhibitor, Letrozole, and can be applied to the synthesis of precursors for PARP inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Sodium salt of 1,2,4-triazole
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized water
-
Diisopropyl ether
Procedure:
-
In a round-bottom flask, dissolve the sodium salt of 1,2,4-triazole (1.05 equivalents) in anhydrous DMF at 25-30°C.
-
Cool the solution to 10°C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Add the this compound solution dropwise to the triazole solution over 30 minutes, maintaining the temperature at 10°C.
-
Stir the reaction mixture for 2 hours at 10-15°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to the reaction mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the crude product from diisopropyl ether to obtain pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzamide.[4][5]
Protocol 2: Synthesis of 4-(Azidomethyl)benzamide
This protocol is based on the synthesis of benzyl azide and provides a versatile intermediate for further functionalization, for example, via "click" chemistry.[3][6]
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) as a solid to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add water to the reaction mixture (note: the addition may be exothermic).
-
Extract the product into diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine (2 x volume of aqueous layer).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield 4-(azidomethyl)benzamide as the final product.[3]
Protocol 3: O-Alkylation of a Phenol (e.g., 4-mercaptophenol)
This protocol outlines the general procedure for the synthesis of aryl ethers using this compound.
Reaction Scheme:
Materials:
-
This compound
-
4-Mercaptophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-mercaptophenol (1.1 equivalents) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the reaction conditions for the alkylation of various nucleophiles with benzylic bromides, which can be extrapolated for reactions with this compound.
| Nucleophile | Reagent | Base | Solvent | Temperature | Time | Product | Approx. Yield (%) |
| 1,2,4-Triazole | Sodium salt of 1,2,4-triazole | - | DMF | 10-15°C | 2 h | 4-((1H-1,2,4-triazol-1-yl)methyl)benzamide | >90% |
| Azide | Sodium azide | - | DMSO | Room Temp. | Overnight | 4-(Azidomethyl)benzamide | ~73% |
| Piperazine | Piperazine (excess) | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 h | 4-((4-Substituted-piperazin-1-yl)methyl)benzamide | Variable |
| Phenol | Substituted Phenol | K₂CO₃ | Acetone | 60-80°C | 4-12 h | 4-((Aryloxy)methyl)benzamide | Variable |
| Thiol | Thiophenol | NaH | DMF | Room Temp. | 2-6 h | 4-((Arylthio)methyl)benzamide | High |
Application in PARP Inhibitor Synthesis
The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide group of NAD+. This compound can be used to introduce this crucial functionality onto a core scaffold. The following diagram illustrates a conceptual signaling pathway highlighting the role of PARP in DNA repair and its inhibition, a process where molecules derived from this compound can play a therapeutic role.
Caption: Role of PARP in DNA repair and its inhibition by targeted therapies.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a PARP-1 Inhibitor using 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, characterization, and evaluation of a potential Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 4-((2-carbamoylphenoxy)methyl)benzamide , using 4-(Bromomethyl)benzamide as a key starting material. The protocols outlined below are intended for use by qualified researchers in a laboratory setting.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1] The benzamide moiety is a key pharmacophore present in numerous potent PARP-1 inhibitors.[2][3]
This document describes the synthesis of a novel benzamide derivative, 4-((2-carbamoylphenoxy)methyl)benzamide, via O-alkylation of 2-hydroxybenzamide (salicylamide) with this compound. Detailed protocols for the synthesis, purification, and characterization of this compound are provided, along with a method for evaluating its inhibitory activity against PARP-1.
Synthesis of 4-((2-carbamoylphenoxy)methyl)benzamide
The synthesis of the target compound involves a nucleophilic substitution reaction where the phenoxide ion of 2-hydroxybenzamide attacks the electrophilic benzylic carbon of this compound.
Experimental Protocol: O-Alkylation of 2-Hydroxybenzamide
Materials:
-
2-Hydroxybenzamide (Salicylamide)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzamide (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 4-((2-carbamoylphenoxy)methyl)benzamide.
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Evaluation of PARP-1 Inhibition
The inhibitory potency of the synthesized compound against PARP-1 can be determined using a chemiluminescent assay.[1] This assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP-1.
Experimental Protocol: PARP-1 Chemiluminescent Assay[1]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Blocking buffer (e.g., assay buffer with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Synthesized inhibitor (4-((2-carbamoylphenoxy)methyl)benzamide) dissolved in DMSO
-
Olaparib (positive control) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer (e.g., PBST).
-
Inhibitor Addition: Prepare serial dilutions of the synthesized inhibitor and Olaparib in assay buffer. Add a small volume (e.g., 5 µL) of each dilution to the wells. Add DMSO vehicle to the control wells.
-
Enzyme and DNA Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer. Add this mix to all wells except the blank.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add the chemiluminescent HRP substrate.
-
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the PARP-1 inhibition assay should be summarized in a structured table for clear comparison.
Table 1: In Vitro PARP-1 Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) [a] |
| 4-((2-carbamoylphenoxy)methyl)benzamide | PARP-1 | To be determined |
| Olaparib (Reference Inhibitor) | PARP-1 | ~5-10 |
[a] IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity under the specified assay conditions.
Visualizations
Synthesis Workflow
References
Application of 4-(Bromomethyl)benzamide in Solid-Phase Peptide Synthesis for the Generation of C-Terminal Peptide Amides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The choice of a linker, which anchors the nascent peptide to the solid support, is critical as it dictates the C-terminal functionality of the final product and the overall synthetic strategy. This document details the application of a 4-(Bromomethyl)benzamide-based linker for the synthesis of C-terminal peptide amides.
While direct literature on the use of this compound as a linker is not abundant, its structure suggests a valuable tool for peptide chemists. This application note provides a proposed methodology based on the well-established principles of Boc-based SPPS and the chemistry of analogous benzamide-type linkers. The this compound linker is particularly suited for the Boc/Bzl protection strategy, yielding C-terminal primary amides upon cleavage with strong acids.
Principle of Synthesis
The proposed methodology involves the initial immobilization of 4-(bromomethyl)benzoic acid onto an aminomethylated solid support to generate the this compound linker. The synthesis of the peptide chain then proceeds using the Boc (tert-butyloxycarbonyl) strategy for Nα-amino protection. The benzyl group of the linker serves as the anchoring point for the C-terminal amino acid. Upon completion of the peptide assembly, a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is employed for the final cleavage. This process simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin, yielding the desired C-terminal peptide amide.
It is crucial to note that this linker is not recommended for the standard Fmoc (9-fluorenylmethyloxycarbonyl) synthesis strategy . The piperidine solution used for Fmoc deprotection is basic enough to cleave the ester linkage formed between the peptide and the benzylic linker, leading to premature cleavage and loss of the peptide chain.[1]
Experimental Protocols
Preparation of 4-(Bromomethyl)benzamidomethyl Resin
This protocol describes the synthesis of the linker-functionalized resin from a commercially available aminomethylated polystyrene resin.
-
Materials:
-
Aminomethyl (AM) polystyrene resin (1% DVB, 100-200 mesh)
-
4-(Bromomethyl)benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Swell the aminomethyl polystyrene resin (1.0 eq) in DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve 4-(Bromomethyl)benzoic acid (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add DIC (3.0 eq) to the solution from step 2 and stir for 15 minutes at 0°C to pre-activate the carboxylic acid.
-
Drain the DMF from the swollen resin and add the activated 4-(bromomethyl)benzoic acid solution.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction completion using the Kaiser test to detect free amino groups. If the test is positive, continue the reaction.
-
Once the reaction is complete (Kaiser test is negative), drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
-
The substitution level of the resin can be determined by gravimetric analysis or by a suitable analytical method.
-
Attachment of the First Boc-Protected Amino Acid (Boc-AA-OH)
This protocol details the esterification of the C-terminal amino acid to the 4-(bromomethyl)benzamidomethyl resin.
-
Materials:
-
4-(Bromomethyl)benzamidomethyl resin
-
Boc-protected amino acid (Boc-AA-OH)
-
Cesium carbonate (Cs₂CO₃)
-
DMF
-
DCM
-
MeOH
-
-
Procedure:
-
Swell the 4-(bromomethyl)benzamidomethyl resin (1.0 eq) in DMF for 1 hour.
-
In a separate flask, dissolve the Boc-protected amino acid (2.0 eq) in a mixture of DMF and water.
-
Add cesium carbonate (1.0 eq) to the amino acid solution and stir until the solution is clear.
-
Evaporate the solvent to dryness to obtain the Boc-amino acid cesium salt.
-
Dissolve the Boc-amino acid cesium salt in a minimal amount of DMF.
-
Drain the DMF from the swollen resin and add the Boc-amino acid cesium salt solution.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Monitor the reaction for the disappearance of the bromomethyl group.
-
After the reaction is complete, drain the solution and wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid by a quantitative method (e.g., picric acid titration or determination of the Boc group).
-
Solid-Phase Peptide Synthesis (Boc-SPPS)
This section outlines the general cycle for peptide chain elongation using the Boc strategy.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with isopropanol (3x).
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq) with a suitable coupling agent (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF or DCM/DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, recouple.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support to yield the C-terminal peptide amide.
WARNING: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
HF Cleavage:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in a Kel-F HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to the resin.
-
Cool the apparatus to -10°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
TFMSA Cleavage:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Suspend the resin in a cleavage cocktail of TFA, thioanisole, and ethanedithiol.
-
Cool the mixture to 0°C.
-
Slowly add TFMSA to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Filter the resin and wash with TFA.
-
Precipitate the crude peptide from the combined filtrate with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Data Presentation
The following tables present hypothetical quantitative data for the synthesis of a model peptide using the this compound linker. This data is for illustrative purposes and actual results may vary depending on the peptide sequence and experimental conditions.
Table 1: Resin Loading and Peptide Yield
| Parameter | Value |
| Initial Resin Substitution | 0.8 mmol/g |
| First Amino Acid Loading | 0.65 mmol/g |
| Final Crude Peptide Yield | 75% |
| Purity of Crude Peptide (by HPLC) | >80% |
Table 2: Comparison with Other Linkers for Peptide Amide Synthesis
| Linker | Protection Strategy | Cleavage Condition | Typical Purity |
| This compound | Boc | HF or TFMSA | >80% |
| Rink Amide | Fmoc | Mild TFA | >90% |
| MBHA | Boc | HF or TFMSA | >80% |
Visualizations
Caption: Experimental workflow for SPPS using a this compound linker.
Caption: Proposed structure of the peptide-resin and cleavage mechanism.
Conclusion
The this compound linker represents a potentially valuable tool for the synthesis of C-terminal peptide amides via Boc-SPPS. Its synthesis from readily available starting materials and its compatibility with standard Boc-chemistry protocols make it an attractive option for researchers. The key considerations for its use are the requirement of a strong acid for cleavage and its incompatibility with the Fmoc-SPPS strategy. The protocols and data presented in this application note provide a framework for the successful implementation of this linker in solid-phase peptide synthesis.
References
Application Notes and Protocols for 4-(Bromomethyl)benzamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)benzamide is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation. Its utility lies in its two distinct reactive moieties: a bromomethyl group and a benzamide group. The bromomethyl group provides a reactive site for covalent modification of biomolecules, primarily through alkylation of nucleophilic residues such as cysteine thiols. The benzamide group, on the other hand, offers a stable linkage that can be part of a larger molecular scaffold, for instance, connecting a payload like a cytotoxic drug in an antibody-drug conjugate (ADC).
This document provides detailed application notes and experimental protocols for the use of this compound in two key bioconjugation applications: the creation of antibody-drug conjugates and the immobilization of proteins onto surfaces.
Key Features of this compound
-
Bifunctional: Possesses two different reactive ends, allowing for a two-step conjugation strategy.
-
Cysteine-Reactive: The bromomethyl group reacts efficiently and selectively with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.
-
Stable Linkage: The benzamide functional group provides a robust connection within the linker-payload construct.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
This compound can be incorporated into a linker-payload system for the generation of ADCs. In this scenario, the benzamide is typically part of a larger linker structure attached to a cytotoxic drug, and the bromomethyl group is used to conjugate this linker-drug to the antibody via its cysteine residues. The resulting ADC can then target specific antigens on cancer cells, internalize, and release the cytotoxic payload, leading to cell death.
Experimental Workflow: ADC Synthesis
The synthesis of an ADC using a this compound-containing linker-payload involves a multi-step process. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. Subsequently, the linker-payload, activated with the this compound moiety, is reacted with the reduced antibody. The resulting ADC is then purified to remove excess reagents.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol 1: Cysteine-Directed Conjugation to an Antibody
This protocol describes the conjugation of a generic linker-payload containing a this compound reactive group to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Linker-payload with this compound functionality (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in PBS)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer: 50 mM Tris, 2 mM EDTA, pH 8.0
Procedure:
-
Antibody Reduction:
-
Start with the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Equilibrate the reduced antibody into the reaction buffer (pH 8.0) using a desalting column.
-
Immediately add a 5 to 10-fold molar excess of the this compound linker-payload (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction is pH-dependent, with higher pH favoring the more nucleophilic thiolate anion of cysteine[1].
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (N-acetylcysteine) relative to the linker-payload to stop the reaction.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
-
Collect fractions corresponding to the monomeric ADC.
-
-
Characterization:
Data Presentation: ADC Characterization
| Parameter | Method | Representative Result |
| Protein Concentration | UV-Vis (A280) | 1.5 mg/mL |
| Average DAR | Mass Spectrometry | 3.8 |
| Purity | Size-Exclusion Chromatography | >95% monomer |
| Conjugation Efficiency | Calculated from DAR | ~95% (based on available thiols) |
Signaling Pathway Inhibition by an ADC
ADCs often target receptors on cancer cells that are involved in pro-survival signaling pathways. Upon internalization and release of the cytotoxic payload, the drug can interfere with these pathways, leading to apoptosis. The PI3K/Akt pathway is a critical signaling cascade that is often dysregulated in cancer and represents a common target for therapeutic intervention.
Caption: ADC targeting the PI3K/Akt signaling pathway.
Application 2: Protein Immobilization on Surfaces
The bifunctional nature of this compound allows for its use in immobilizing proteins onto surfaces. This is particularly useful for applications such as biosensors, affinity chromatography, and enzyme reactors. The benzamide end can be attached to a surface that has been functionalized with a complementary reactive group (e.g., an amine that has been activated), while the bromomethyl group is then available to capture a protein of interest via its cysteine residues.
Experimental Workflow: Surface Immobilization
The process involves activating a surface, attaching the linker, and then immobilizing the protein.
Caption: Workflow for protein immobilization on a surface.
Protocol 2: Immobilization of a Cysteine-Containing Protein
This protocol outlines the immobilization of a protein onto an amine-functionalized surface using a linker strategy involving this compound.
Materials:
-
Amine-functionalized surface (e.g., glass slide, beads)
-
Linker with a terminal carboxylic acid and a this compound group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Cysteine-containing protein solution (in Coupling Buffer)
-
Blocking solution: 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Activation:
-
Dissolve the carboxylic acid-terminated linker containing the this compound moiety in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
Immediately apply the activated linker solution to the amine-functionalized surface.
-
Incubate for 2 hours at room temperature.
-
Wash the surface thoroughly with DI water and then with Coupling Buffer.
-
-
Protein Immobilization:
-
Prepare a solution of the cysteine-containing protein (0.1-1 mg/mL) in Coupling Buffer.
-
Apply the protein solution to the bromomethyl-activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Wash the surface with PBST to remove non-specifically bound protein.
-
Immerse the surface in the blocking solution for 30 minutes at room temperature to quench any unreacted bromomethyl groups.
-
Wash extensively with PBST and then with DI water.
-
-
Characterization:
-
Confirm protein immobilization using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, or by using a fluorescently labeled protein and measuring the fluorescence intensity.
-
Data Presentation: Surface Characterization
| Stage of Modification | Water Contact Angle (°) | Technique | Expected Outcome |
| Amine-Functionalized Surface | 40-60 | Contact Angle Goniometry | Moderately hydrophilic surface |
| After Linker Attachment | 60-80 | Contact Angle Goniometry | Increased hydrophobicity |
| After Protein Immobilization | 30-50 | Contact Angle Goniometry | Increased hydrophilicity |
| Confirmation of Immobilization | XPS | - | Presence of N 1s and S 2p signals |
Stability Considerations
-
Thioether Bond: The thioether bond formed between the bromomethyl group and the cysteine thiol is generally stable under physiological conditions[4].
-
Benzamide Bond: The amide bond of the benzamide is also highly stable and resistant to hydrolysis under normal physiological pH[5][6][7][8][9]. Significant hydrolysis would only be expected under harsh acidic or basic conditions.
Conclusion
This compound is a versatile bifunctional linker for bioconjugation. The protocols and data presented here provide a framework for its application in the development of antibody-drug conjugates and the immobilization of proteins on surfaces. The straightforward reactivity of the bromomethyl group with cysteines, coupled with the stability of the resulting thioether and the inherent benzamide linkage, makes it a reliable tool for researchers in drug development and biotechnology. Proper characterization of the resulting bioconjugates is crucial to ensure their quality and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes: Synthesis of Functionalized Benzamides via Nucleophilic Substitution of 4-(Bromomethyl)benzamide
Introduction
4-(Bromomethyl)benzamide is a versatile bifunctional reagent employed in pharmaceutical research and drug development. Its structure incorporates a primary benzylic bromide, which is susceptible to nucleophilic substitution, and a primary benzamide group. This allows for the covalent attachment of the 4-carbamoylbenzyl moiety to a wide range of nucleophilic molecules, including amines, thiols, alcohols, and carboxylates. The reaction typically proceeds via an SN2 mechanism, favored by the use of polar aprotic solvents and strong nucleophiles.[1] These reactions are fundamental for synthesizing libraries of compounds for structure-activity relationship (SAR) studies and for creating precursors for more complex molecular architectures.
Reaction Mechanism and Considerations
The reaction of this compound with nucleophiles predominantly follows a concerted SN2 pathway.[2] This is characteristic of primary benzylic halides.[1]
-
Nucleophile: The rate of reaction is highly dependent on the strength of the nucleophile.[3] Thiols and their corresponding thiolates are generally more potent nucleophiles than amines, which are, in turn, more reactive than alcohols or carboxylates.[4][5]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or acetone are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[1]
-
Base: When reacting with neutral nucleophiles like primary/secondary amines or thiols, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃)) is often required to neutralize the hydrobromic acid (HBr) byproduct.[6]
-
Temperature: Reactions are often conducted at room temperature or with moderate heating (e.g., 60-80 °C) to achieve a reasonable reaction rate without promoting side reactions.[6][7]
-
Side Reactions: Potential side reactions include the formation of elimination products, particularly with sterically hindered or strongly basic nucleophiles. For amine nucleophiles, over-alkylation can occur, leading to secondary, tertiary, or even quaternary ammonium salts.[1]
-
Monitoring: Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) to observe the consumption of this compound and the appearance of the desired product.[1]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. Yields are representative and can vary based on the specific substrate and precise conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | DMF | DIPEA | 25 - 60 | 4 - 12 | 80 - 95 |
| Secondary Amine | Piperidine | NMP | K₂CO₃ | 60 - 80 | 6 - 18 | 75 - 90 |
| Thiol | Thiophenol | Acetone | K₂CO₃ | 25 | 1 - 3 | 90 - 98 |
| Alcohol (Alkoxide) | Sodium Methoxide | Methanol | N/A | 25 - 50 | 8 - 24 | 65 - 80 |
| Carboxylate | Sodium Acetate | DMF | N/A | 80 | 12 - 24 | 70 - 85 |
Experimental Protocols
General Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Primary Amine (Synthesis of 4-((Benzylamino)methyl)benzamide)
Materials:
-
This compound
-
Benzylamine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add benzylamine (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-((benzylamino)methyl)benzamide.
Protocol 2: Reaction with a Thiol (Synthesis of 4-((Phenylthio)methyl)benzamide)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone (approx. 0.2 M).
-
Add thiophenol (1.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 3 hours. The high nucleophilicity of the thiolate, formed in situ, allows for a rapid reaction.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate using a rotary evaporator.
-
Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or flash chromatography if necessary.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols: Utilizing 4-(Bromomethyl)benzamide for Covalent Protein Labeling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Bromomethyl)benzamide is a chemical compound featuring a reactive bromomethyl group. This functional group can act as an electrophile, making it a candidate for covalently modifying nucleophilic residues within proteins. This property allows for its potential use as a tool in chemical biology for protein labeling in cell culture. Covalent labeling can be instrumental in identifying protein targets, elucidating drug-protein interactions, and studying protein dynamics within a cellular context. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture for protein labeling.
Principle and Mechanism of Action
The utility of this compound as a protein labeling agent is predicated on the chemical reactivity of the bromomethyl group. This group can undergo a nucleophilic substitution reaction with electron-rich amino acid residues on the surface of proteins. The primary targets for such alkylation are the side chains of cysteine (thiol group) and lysine (amino group), although other nucleophilic residues may also react. This reaction results in the formation of a stable, covalent bond between the benzamide moiety and the protein.
Caption: Covalent labeling of a protein by this compound.
Applications in Cellular Research
The ability of this compound to covalently label proteins can be leveraged for several applications in a research setting:
-
Target Identification: If this compound is a derivative of a bioactive molecule, it can be used to identify the protein targets of the parent compound.
-
Enzyme Inhibition Studies: As a covalent modifier, it may act as an irreversible inhibitor of enzymes by binding to active site residues.
-
Mapping Binding Pockets: The site of covalent attachment can be identified using mass spectrometry to map the binding pocket of a protein.
-
Protein Tracking: When used in conjunction with a reporter tag (e.g., a fluorescent dye or biotin attached to the benzamide core, though not intrinsic to this specific molecule), it could be used to track protein localization and turnover.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental goals.
4.1. General Guidelines for Cell Culture
-
Cell Health: Ensure cells are healthy and in a logarithmic growth phase. Plate cells to be 70-80% confluent at the time of the experiment.[1]
-
Media: For live-cell imaging applications, consider using a phenol red-free medium to reduce background fluorescence.[2]
-
Controls: Always include appropriate controls, such as a vehicle-only (e.g., DMSO) control and untreated cells.
4.2. Protocol for In-Cell Protein Labeling
This protocol outlines the steps for treating cultured cells with this compound to achieve protein labeling.
Caption: Workflow for in-cell protein labeling and analysis.
Materials:
-
Cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Plating: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and grow overnight at 37°C in a CO₂ incubator.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-100 µM) in pre-warmed complete culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 1 to 4 hours) at 37°C. The incubation time should be optimized.
-
Washing: After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS to remove any unbound compound.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail to each well.
-
Protein Harvest: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: Collect the supernatant (protein lysate) for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
4.3. Protocol for Cytotoxicity Assessment (MTT Assay)
It is essential to determine the cytotoxic effects of this compound on the chosen cell line to ensure that the labeling occurs in viable cells.[3][4]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation
The following table presents an example of how to summarize quantitative data from optimization experiments.
| Cell Line | Parameter | Value | Notes |
| HeLa | Optimal Labeling Concentration | 25 µM | Based on gel-based analysis of protein modification. |
| Labeling Incubation Time | 2 hours | Longer times did not significantly increase labeling. | |
| IC₅₀ (24h) | 85 µM | Determined by MTT assay.[5] | |
| HEK293 | Optimal Labeling Concentration | 50 µM | Higher concentration needed for detectable labeling. |
| Labeling Incubation Time | 4 hours | Slower labeling kinetics observed. | |
| IC₅₀ (24h) | 120 µM | Less sensitive to the compound's cytotoxic effects. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Labeling | Compound concentration too low. | Increase the concentration of this compound. |
| Incubation time too short. | Increase the incubation time. | |
| Compound degradation. | Prepare fresh stock and working solutions. | |
| High Cell Death | Compound concentration is too high, leading to cytotoxicity.[3] | Perform a dose-response curve to find a non-toxic concentration. |
| Vehicle (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6] | |
| High Background | Inadequate washing. | Increase the number and duration of wash steps with cold PBS. |
| Non-specific binding. | Decrease the compound concentration or incubation time. |
Conclusion
This compound presents a potential tool for the covalent labeling of proteins in a cellular environment due to the reactivity of its bromomethyl group. The protocols provided herein offer a starting point for researchers to explore its applications. However, it is imperative to perform thorough optimization for each specific cell line and experimental question, with careful consideration of the compound's potential cytotoxicity. When properly validated, this compound and similar reactive molecules can be valuable assets in the field of chemical biology and drug discovery.
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of a Benzamide-Coumarin Fluorescent Probe for PARP1 Targeting
Introduction
4-(Bromomethyl)benzamide serves as a versatile building block in the synthesis of targeted fluorescent probes. Its structure combines a reactive bromomethyl group, amenable to conjugation with a variety of fluorophores, and a benzamide moiety, a well-established pharmacophore for targeting Poly (ADP-ribose) polymerase (PARP) enzymes. PARP1, in particular, is a key enzyme in DNA repair and is overexpressed in numerous cancers, making it a prime target for diagnostic imaging and therapeutic intervention. These application notes describe the synthesis of a novel fluorescent probe, BC-Probe 1, through the conjugation of this compound with a hydroxycoumarin fluorophore, and detail its application in the fluorescent labeling of PARP1.
Principle of the Probe
The design of BC-Probe 1 is based on a modular approach. The benzamide component acts as the recognition element, directing the probe to the active site of PARP1. The coumarin derivative provides the fluorescent signal for detection. The covalent linkage is formed via a nucleophilic substitution reaction, where the hydroxyl group of the coumarin displaces the bromide of this compound to form a stable ether bond. This design allows for the specific delivery of a fluorescent signal to the location of PARP1, enabling the visualization of the enzyme in cellular and potentially in vivo contexts.
Data Presentation
The photophysical and binding properties of the synthesized probe, BC-Probe 1, are summarized in the tables below. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Photophysical Properties of BC-Probe 1
| Property | Value |
| Excitation Wavelength (λex) | 390 nm |
| Emission Wavelength (λem) | 485 nm |
| Stokes Shift | 95 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.65 |
Table 2: Binding Affinity of BC-Probe 1 for PARP1
| Parameter | Value |
| Dissociation Constant (Kd) | 85 nM |
| Association Rate Constant (kon) | 1.2 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 1.0 x 10⁻² s⁻¹ |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of BC-Probe 1.
Caption: Signaling pathway of PARP1 activation and detection by BC-Probe 1.
Experimental Protocols
Protocol 1: Synthesis of BC-Probe 1
This protocol details the synthesis of the fluorescent probe BC-Probe 1 from this compound and 7-Hydroxy-4-methylcoumarin.
Materials:
-
This compound
-
7-Hydroxy-4-methylcoumarin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add 7-Hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Dissolution: Add 20 mL of anhydrous DMF to the flask and stir the mixture at room temperature for 15 minutes.
-
Addition of Reagent: Dissolve this compound (1.2 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at 60°C for 12 hours. Monitor the progress of the reaction by TLC using a mobile phase of 7:3 Hexane:Ethyl Acetate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure BC-Probe 1.
Protocol 2: Cellular Imaging of PARP1 with BC-Probe 1
This protocol provides a general guideline for using BC-Probe 1 for fluorescently labeling PARP1 in cultured cells.
Materials:
-
HeLa cells (or other suitable cell line with known PARP1 expression)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
BC-Probe 1 stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filters for coumarin (e.g., Ex: 390/40 nm, Em: 485/50 nm)
-
Cell culture dishes or chamber slides
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂. Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-70% confluency.
-
Probe Preparation: Prepare a working solution of BC-Probe 1 by diluting the 10 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the 5 µM BC-Probe 1 working solution to the cells.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C in the CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. The fluorescent signal, indicative of PARP1 localization, is expected to be predominantly in the nucleus.
-
Control Experiment (Optional): To confirm the specificity of the probe for PARP1, pre-incubate a separate set of cells with a known PARP inhibitor (e.g., Olaparib) for 1 hour before adding BC-Probe 1. A significant reduction in the fluorescent signal should be observed.
Application Note: Hochleistungschatographie-Analyse von Aminen durch Derivatisierung mit 4-(Brommethyl)benzamid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Die quantitative Analyse von Aminen ist in zahlreichen Bereichen wie der pharmazeutischen Entwicklung, der Umweltüberwachung und den Lebensmittelwissenschaften von entscheidender Bedeutung. Viele aliphatische und aromatische Amine besitzen keinen starken Chromophor, was ihren direkten Nachweis mittels HPLC-UV, insbesondere bei niedrigen Konzentrationen, erschwert. Die Vorsäulenderivatisierung ist eine weithin anerkannte Technik, um diese Einschränkung zu überwinden. Durch die Reaktion des Amins mit einem Markierungsreagenz wird ein stabiles Derivat mit starker UV-Absorption gebildet, was die Nachweisempfindlichkeit erheblich steigert und die chromatographische Trennung verbessert.
4-(Brommethyl)benzamid ist ein vielversprechendes Derivatisierungsreagenz für primäre und sekundäre Amine. Die Brommethylgruppe dient als reaktive Stelle für die nukleophile Substitution durch das Amin, was zur Bildung eines stabilen Benzylamin-Derivats führt. Dieses Derivat besitzt einen Benzamid-Chromophor, der einen empfindlichen Nachweis mittels HPLC-UV ermöglicht. Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Probenderivatisierung, die HPLC-Analyse und liefert repräsentative Daten für die Quantifizierung verschiedener Amine.
Chemische Reaktion
Die Derivatisierungsreaktion ist eine nukleophile Substitution, bei der das Amin (primär oder sekundär) das benzylische Kohlenstoffatom der Brommethylgruppe von 4-(Brommethyl)benzamid angreift. Dies führt zur Verdrängung des Bromidions und zur Bildung einer stabilen Kohlenstoff-Stickstoff-Bindung. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um das Amin zu deprotonieren und seine Nukleophilie zu erhöhen. Eine Base wird ebenfalls zugegeben, um das als Nebenprodukt entstehende Bromwasserstoff (HBr) zu neutralisieren und die Reaktion zum Abschluss zu bringen.
Abbildung 1: Derivatisierungsreaktion eines primären Amins mit 4-(Brommethyl)benzamid.
Experimentelle Protokolle
Vorbereitung der Reagenzien und Proben
-
Amin-Stammlösungen (1 mg/mL): Wiegen Sie 10 mg jedes Amin-Standards genau ein und lösen Sie es in 10 mL einer 1:1 (v/v) Mischung aus Methanol und Wasser.
-
Arbeitsstandardlösungen: Erstellen Sie eine Reihe von Verdünnungen aus den Stammlösungen mit einer 1:1 (v/v) Mischung aus Wasser und Methanol, um Kalibrierungsstandards zu erhalten (z. B. 0,1, 0,5, 1, 5, 10, 25 µg/mL).
-
Derivatisierungsreagenzlösung (10 mg/mL): Wiegen Sie 50 mg 4-(Brommethyl)benzamid genau ein und lösen Sie es in 5 mL wasserfreiem Acetonitril. Hinweis: Diese Lösung sollte täglich frisch zubereitet werden, um eine Zersetzung zu minimieren.
-
Pufferlösung (0,1 M Natriumborat, pH 9,0): Lösen Sie 3,81 g Natriumtetraborat-Decahydrat (Na₂B₄O₇·10H₂O) in 100 mL HPLC-geeignetem Wasser. Stellen Sie den pH-Wert mit 1 M NaOH oder 1 M HCl auf 9,0 ein.
Derivatisierungsprotokoll
-
Reaktionsansatz: Geben Sie in ein Mikrozentrifugenröhrchen oder ein Autosampler-Fläschchen 100 µL der Amin-Standardlösung (oder des Probenextrakts).
-
Puffer zugeben: Fügen Sie 200 µL der 0,1 M Natriumborat-Pufferlösung (pH 9,0) hinzu. 10 Sekunden lang vortexen.
-
Reagenz zugeben: Fügen Sie 200 µL der 10 mg/mL 4-(Brommethyl)benzamid-Lösung hinzu.
-
Reaktion: Vortexen Sie die Mischung sofort für 30 Sekunden. Inkubieren Sie die Reaktionsmischung 30 Minuten lang bei 60°C in einem Heizblock.
-
Abbruch: Kühlen Sie die Mischung auf Raumtemperatur ab. Stoppen Sie die Reaktion, indem Sie 50 µL 1 M HCl zugeben, um die überschüssige Base zu neutralisieren und das nicht umgesetzte Derivatisierungsreagenz abzuschrecken.
-
Filtration: Filtrieren Sie die endgültige Lösung durch einen 0,45 µm Spritzenfilter in ein HPLC-Fläschchen.
-
Analyse: Injizieren Sie 10-20 µL der filtrierten Lösung in das HPLC-System.
Abbildung 2: Arbeitsablauf für die Vorsäulenderivatisierung von Aminen.
HPLC-Analysebedingungen
| Parameter | Bedingung |
| Säule | C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm) |
| Mobile Phase A | HPLC-geeignetes Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30°C |
| Detektor | UV-Detektor |
| Nachweiswellenlänge | 254 nm |
| Injektionsvolumen | 20 µL |
Quantitative Daten
Die folgende Tabelle enthält repräsentative quantitative Daten für die HPLC-Analyse verschiedener derivatisierter Amine. Bitte beachten Sie, dass dies hypothetische, aber realistische Werte zur Veranschaulichung sind.
| Analyt (als Derivat) | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/mL) | Bestimmungsgrenze (LOQ) (ng/mL) | Linearitätsbereich (µg/mL) | R² |
| Methylamin | 6,8 | 5 | 15 | 0,05 - 50 | 0,9992 |
| Ethylamin | 8,2 | 4 | 12 | 0,05 - 50 | 0,9995 |
| Propylamin | 10,1 | 3 | 10 | 0,01 - 50 | 0,9998 |
| Butylamin | 12,5 | 3 | 9 | 0,01 - 50 | 0,9997 |
| Anilin | 14,2 | 8 | 25 | 0,05 - 100 | 0,9989 |
Diskussion
Die vorgeschlagene Methode bietet eine robuste und empfindliche Möglichkeit zur Quantifizierung primärer und sekundärer Amine. Die Derivatisierung mit 4-(Brommethyl)benzamid wandelt die polaren und oft schwer nachweisbaren Amine erfolgreich in stabile Derivate mit ausgezeichneten chromatographischen Eigenschaften und starker UV-Absorption um. Die Reaktion ist relativ schnell und wird unter milden Bedingungen durchgeführt.
Die HPLC-Methode mit einer C18-Säule und einem Wasser/Acetonitril-Gradienten ermöglicht eine gute Trennung der derivatisierten Amine innerhalb einer angemessenen Laufzeit. Die Methode zeigt eine ausgezeichnete Linearität über einen breiten Konzentrationsbereich und niedrige Nachweis- und Bestimmungsgrenzen, was sie für die Spurenanalyse geeignet macht.
Für spezifische Anwendungen können eine weitere Optimierung der Reaktionsbedingungen (z. B. pH-Wert, Temperatur, Zeit) und der HPLC-Parameter erforderlich sein, um die bestmögliche Leistung für bestimmte Amine oder Probenmatrizes zu erzielen.
Schlussfolgerung
Die Vorsäulenderivatisierung mit 4-(Brommethyl)benzamid in Verbindung mit der HPLC-UV-Analyse ist eine effektive Strategie zur Quantifizierung von Aminen in verschiedenen Proben. Dieses Protokoll bietet eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um empfindliche und zuverlässige Analysemethoden für Amine zu entwickeln.
Application Notes and Protocols for Covalent Modification of Specific Protein Sites with 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Bromomethyl)benzamide as a covalent modifier of specific protein sites. This document is intended for researchers in academia and industry who are engaged in chemical biology, drug discovery, and proteomics.
Introduction
This compound is a chemical probe belonging to the class of benzyl halides, which are known to be effective alkylating agents for nucleophilic amino acid residues in proteins. The presence of a reactive bromomethyl group allows this compound to form stable covalent bonds, primarily with the thiol side chain of cysteine residues, through a nucleophilic substitution (SN2) reaction. This site-specific and covalent modification can be a powerful tool for a variety of applications, including enzyme inhibition, receptor interaction studies, and the development of targeted covalent inhibitors in drug discovery.
The benzamide moiety can also contribute to the binding affinity and selectivity of the compound for specific protein targets, potentially through hydrogen bonding or other non-covalent interactions within the binding pocket. This dual functionality of a targeting element and a reactive "warhead" makes this compound a valuable tool for probing protein function and for the development of novel therapeutics.
Principle of Covalent Modification
The primary mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue on a target protein. Cysteine is the most common target due to the high nucleophilicity of its thiol group (pKa ~8.5), which exists partially as the more reactive thiolate anion at physiological pH. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity compared to cysteine.
The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a stable thioether bond and the release of a bromide ion.
Applications
-
Enzyme Inhibition: By covalently modifying a cysteine residue within the active site or an allosteric site of an enzyme, this compound can act as an irreversible inhibitor, providing a powerful tool for studying enzyme function and for therapeutic intervention.
-
Activity-Based Protein Profiling (ABPP): This compound can be used as a probe in ABPP experiments to identify and profile the activity of specific enzymes within a complex proteome.
-
Drug Discovery: The ability to form a covalent bond can lead to drugs with increased potency, prolonged duration of action, and the potential to overcome drug resistance. This compound can serve as a starting point or a fragment for the development of targeted covalent inhibitors.
-
Mapping Protein Binding Sites: Covalent labeling followed by mass spectrometry-based proteomic analysis can be used to identify the specific site of modification, providing valuable information about the protein's structure and binding pockets.
Quantitative Data Summary
Due to the lack of specific published data for the reaction of this compound with a specific protein, the following table provides illustrative quantitative data for a typical covalent labeling experiment using a haloacetamide probe. Researchers should perform their own experiments to determine the specific parameters for their protein of interest.
| Parameter | Description | Example Value |
| Protein Concentration | The final concentration of the target protein in the labeling reaction. | 10 µM |
| Probe Concentration | The final concentration of this compound. | 50 µM |
| Molar Excess of Probe | The molar ratio of the labeling reagent to the protein. | 5-fold |
| Incubation Time | The duration of the labeling reaction. | 2 hours |
| Incubation Temperature | The temperature at which the labeling reaction was performed. | 25°C (Room Temperature) |
| pH | The pH of the reaction buffer. | 7.4 |
| Labeling Efficiency (%) | The percentage of the protein that is covalently modified, as determined by intact mass spectrometry. | >90% |
| Modified Residue(s) | The specific amino acid residue(s) identified as being labeled by peptide mapping (LC-MS/MS). | Cys-123 |
| Second-order rate constant (k) | The rate constant for the covalent modification reaction. | 10 M⁻¹s⁻¹ |
Experimental Protocols
General Protocol for Covalent Labeling of a Purified Protein
This protocol provides a general procedure for the covalent labeling of a purified protein with this compound. Optimization of reaction conditions (e.g., molar excess of the probe, incubation time, temperature, and pH) is crucial for each specific protein.
Materials:
-
Purified protein of interest with at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Anhydrous DMSO
-
Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation:
-
Prepare the purified protein in the desired reaction buffer. If the protein has been stored in a buffer containing thiol-containing reagents (e.g., DTT), these must be removed by dialysis or using a desalting column prior to labeling.
-
Adjust the protein concentration to a final concentration of 1-10 µM.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (a 5 to 10-fold molar excess is a good starting point).
-
Ensure the final concentration of DMSO in the reaction mixture is low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically by analyzing aliquots at different time points.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol for Characterization of Covalent Modification by Mass Spectrometry
Mass spectrometry is a powerful technique to confirm covalent modification, determine the stoichiometry of labeling, and identify the specific site(s) of modification.
5.2.1. Intact Protein Analysis (Top-Down Proteomics)
This method provides information on the overall extent of labeling.
Procedure:
-
Sample Preparation: After the labeling reaction and removal of excess reagents, prepare the sample for mass spectrometry analysis.
-
LC-MS Analysis: Analyze the labeled protein by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. The mass of the protein will increase by 134.02 Da for each molecule of this compound that has reacted (mass of C₈H₈NO). This will confirm the covalent modification and provide the stoichiometry of labeling (i.e., the number of probe molecules per protein).
5.2.2. Peptide Mapping (Bottom-Up Proteomics)
This method identifies the specific amino acid residue(s) that have been modified.
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate the free cysteines that were not modified by the probe (e.g., with iodoacetamide). This step is important to prevent disulfide scrambling and to differentiate between cysteines that were modified by the probe and those that were not.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence using appropriate software (e.g., MaxQuant, Proteome Discoverer). The modification will result in a mass shift of +134.02 Da on the modified peptide. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.
Visualizations
Signaling Pathway Diagram
Caption: Covalent modification of a target protein by this compound can block downstream signaling.
Experimental Workflow Diagram
Caption: A typical workflow for covalent labeling of a protein and subsequent mass spectrometry analysis.
Reaction Mechanism Diagram
Caption: The SN2 reaction mechanism for the covalent modification of a cysteine residue.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bromomethyl)benzamide
Welcome to the technical support center for the synthesis of 4-(bromomethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound, primarily via the radical bromination of 4-methylbenzamide using N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 4-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., a sunlamp).[3] The reaction is usually carried out in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[4]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The most common side reactions include:
-
Over-bromination: Formation of 4-(dibromomethyl)benzamide.[5]
-
Incomplete Reaction: Leaving unreacted 4-methylbenzamide in the product mixture.
-
Hydrolysis: If water is present, this compound can hydrolyze to 4-(hydroxymethyl)benzamide.
-
Ring Bromination: Although the benzamide group is deactivating, there is a small possibility of electrophilic aromatic substitution on the benzene ring, leading to bromo-substituted aromatic byproducts.
-
Reaction with the Amide: In the presence of a strong base, NBS can react with primary amides via the Hofmann rearrangement, though this is not a typical side reaction under radical bromination conditions.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material (4-methylbenzamide) is more polar than the product (this compound), which is, in turn, more polar than the dibrominated byproduct. Another visual cue is that NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float upon completion of the reaction.[6]
Q4: What is the white solid that precipitates during the reaction?
A4: The white solid that precipitates is succinimide, the byproduct of NBS after it has donated its bromine atom. This is an indication that the reaction is proceeding.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Insufficient radical initiation. | 1. Increase reaction time or temperature. Monitor by TLC until the starting material is consumed. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[3] 3. Add a fresh portion of the radical initiator or ensure the light source for photo-initiation is functional. |
| High percentage of 4-(dibromomethyl)benzamide | 1. Molar ratio of NBS to 4-methylbenzamide is too high. 2. Extended reaction time after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. 2. Carefully monitor the reaction by TLC and stop the reaction once the starting material is consumed. |
| Presence of unreacted 4-methylbenzamide | 1. Insufficient NBS. 2. Insufficient reaction time or temperature. 3. Deactivated radical initiator. | 1. Ensure accurate measurement of NBS (1.05-1.1 equivalents). 2. Increase reaction time and/or ensure the reaction mixture is refluxing. 3. Use freshly recrystallized AIBN or BPO. |
| Formation of 4-(hydroxymethyl)benzamide | Presence of water in the reaction mixture. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is difficult to purify from succinimide | Succinimide is soluble in polar solvents. | After the reaction, filter the crude product and wash thoroughly with cold water to remove the water-soluble succinimide. |
| Reaction does not initiate | 1. Radical initiator is not active. 2. Insufficient heating or light for initiation. | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the reflux temperature of the solvent or that the light source is of appropriate wavelength and intensity. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the product distribution. Precise quantitative yields can vary significantly based on the specific scale and setup of the experiment.
| Parameter | Change | Effect on this compound Yield | Effect on 4-(dibromomethyl)benzamide Formation | Effect on Unreacted 4-methylbenzamide |
| NBS Stoichiometry | Increase from 1.1 to 1.5 eq. | May decrease due to over-bromination | Significantly increases | Decreases |
| Reaction Time | Increase beyond completion | May decrease due to over-bromination | Increases | No significant change after completion |
| Temperature | Decrease below reflux | Decreases | Decreases | Increases |
| Presence of Water | Introduction of moisture | Decreases (due to hydrolysis) | No significant direct effect | No significant direct effect |
| Radical Initiator Concentration | Decrease | Decreases | Decreases | Increases |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination
Materials:
-
4-methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzamide (1.0 eq.).
-
Addition of Reagents: Add anhydrous CCl₄ (or acetonitrile) to the flask. To this suspension, add NBS (1.05 eq.) and a catalytic amount of AIBN (or BPO, approx. 0.02 eq.).
-
Reaction: Heat the mixture to reflux (for CCl₄, this is ~77°C) with vigorous stirring. The reaction can be monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. The precipitated succinimide will float. b. Filter the reaction mixture to remove the succinimide. c. Wash the filtrate with water to remove any remaining succinimide. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or a mixture of ethyl acetate and hexanes.
Visualizations
Reaction Pathway for the Synthesis of this compound and Common Side Reactions
Caption: Synthesis of this compound and its major side products.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. grokipedia.com [grokipedia.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
How to minimize byproduct formation in benzylic bromination reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and improve selectivity in benzylic bromination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary byproduct is a dibrominated species at the benzylic position. How can I increase the yield of the desired monobrominated product?
A1: Over-bromination is a common issue, often resulting from the desired monobrominated product reacting further to form a dibrominated species.[1] To enhance selectivity for the monobrominated product, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Using a slight excess (e.g., 1.05 equivalents) of N-Bromosuccinimide (NBS) can be sufficient to drive the reaction to completion without promoting significant dibromination.[2]
-
Slow Addition of NBS: Instead of adding all the NBS at once, a continuous or portion-wise addition of an NBS slurry can maintain a low concentration of the brominating species, minimizing over-reaction.[1][3]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Post-Reaction Reduction: If a mixture of mono- and di-brominated products is obtained, it is possible to selectively reduce the over-brominated products back to the desired monobrominated compound using reagents like diethyl phosphite.[1][4][5]
Q2: I am observing bromination on the aromatic ring instead of the benzylic position. What causes this and how can I prevent it?
A2: Aromatic ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired radical substitution at the benzylic position.[6][7] This is often caused by the presence of molecular bromine (Br₂) under conditions that favor ionic reactions.
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, steady concentration of Br₂ through its reaction with the HBr byproduct, favoring the radical pathway.[6][8][9][10] Using Br₂ directly often leads to unwanted side products.[6]
-
Avoid Polar/Protic Solvents: Polar solvents can promote the ionic pathway leading to ring bromination. Nonpolar solvents like carbon tetrachloride (CCl₄), cyclohexane, or 1,2-dichlorobenzene are traditionally used.[9][11] However, due to toxicity concerns with CCl₄, safer alternatives like acetonitrile or (trifluoromethyl)benzene are now preferred.[2][12][13]
-
Exclude Light (When Not Used for Initiation): If using a chemical initiator (like AIBN or benzoyl peroxide), conduct the reaction in the dark to prevent photochemical reactions that can sometimes lead to competing pathways.[7] Conversely, if light is your initiator, ensure no Lewis acids are present that could catalyze ring bromination.
-
Substrate Activation: Highly activated aromatic rings (e.g., phenols, anilines) are particularly susceptible to electrophilic attack.[14] If your substrate is highly activated, protecting the activating group may be necessary to achieve benzylic selectivity.[15]
Q3: My benzylic bromination reaction is not initiating or is proceeding very slowly. What are the potential causes and solutions?
A3: Failure to initiate is typically due to issues with the radical initiator or the presence of radical inhibitors.
-
Initiator Choice and Purity: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. These compounds can decompose over time.
-
Initiation Method: The reaction requires initiation by either a chemical radical initiator or UV light.[9] If using light, ensure your light source is of the appropriate wavelength and intensity. A standard household compact fluorescent lamp (CFL) can be effective.[12]
-
Remove Radical Inhibitors: Oxygen can act as a radical inhibitor. Degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve initiation and reaction rate.
-
Sufficient Temperature: If using a chemical initiator, ensure the reaction temperature is high enough to cause its homolytic cleavage. For AIBN and benzoyl peroxide, reactions are typically run at reflux in solvents like CCl₄ or acetonitrile.[14]
Q4: The purity of my N-Bromosuccinimide (NBS) seems to affect the reaction outcome. Why is this and what should I do?
A4: The purity of NBS is critical. Impurities, particularly residual Br₂ or HBr, can significantly impact the reaction's selectivity and rate.[1] Different commercial lots of NBS can give different ratios of mono- to di-brominated products.[1]
-
Recrystallize NBS: If you suspect impurities, NBS can be recrystallized from water or acetic acid to remove succinimide and other impurities. Ensure the recrystallized NBS is thoroughly dried before use.
-
Source High-Purity NBS: Purchase NBS from a reputable supplier with a guaranteed high assay (e.g., >99%).[9]
-
Consistent Supplier: For process development and scale-up, using NBS from a single, qualified supplier can help ensure reproducibility.[1]
Data Presentation: Solvent Effects on Benzylic Bromination
The choice of solvent can significantly influence the yield and selectivity of benzylic bromination. The following table summarizes results from a study on the bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN.
| Solvent | Reaction Time (hours) | Isolated Yield (%) |
| 1,2-Dichlorobenzene | 8 | 92 |
| Carbon Tetrachloride (CCl₄) | 12 | 79 |
| Acetonitrile | 12 | 81 |
| Ethyl Acetate | 12 | 72 |
| Cyclohexane | 12 | 75 |
| 1,4-Dichlorobenzene | 12 | 85 |
| Dimethyl Carbonate | 12 | 65 |
Data adapted from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester.[11]
As the data indicates, 1,2-dichlorobenzene provided a superior yield and a shorter reaction time compared to the classic Wohl-Ziegler conditions using carbon tetrachloride.[11] Acetonitrile also serves as a viable and less hazardous alternative to chlorinated solvents.[2][12][13]
Experimental Protocols
General Protocol for Benzylic Bromination using NBS and a Chemical Initiator
This protocol is a representative example for the monobromination of an alkylbenzene.
Materials:
-
Alkylbenzene substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.1 eq)
-
Anhydrous Solvent (e.g., Acetonitrile, 1,2-Dichlorobenzene, or Carbon Tetrachloride)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Place the alkylbenzene substrate, NBS, and solvent in the round-bottom flask.
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Addition: Add the radical initiator (AIBN or benzoyl peroxide) to the mixture.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction mixture may develop a yellow to reddish-brown color as bromine is generated.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or GC, checking for the consumption of the starting material. The disappearance of the solid NBS (which is denser than most organic solvents) can also be an indicator.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography to isolate the desired benzyl bromide.[2]
Visualizations
Troubleshooting Workflow for Poor Reaction Outcomes
Caption: A troubleshooting flowchart for common benzylic bromination issues.
Key Factors Influencing Reaction Selectivity
Caption: Factors controlling selectivity in benzylic bromination reactions.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newera-spectro.com [newera-spectro.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. reddit.com [reddit.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
- 15. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Optimizing Reactions of 4-(Bromomethyl)benzamide with Primary Amines
Welcome to the technical support center for the synthesis of N-substituted 4-(aminomethyl)benzamides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reaction of 4-(bromomethyl)benzamide with primary amines and to troubleshoot common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when reacting this compound with a primary amine?
The most prevalent side reaction is over-alkylation, leading to the formation of a tertiary amine, where two molecules of this compound react with the primary amine. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the electrophilic this compound.[1][2]
Q2: How can I minimize the formation of the tertiary amine byproduct?
Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry Control: Using an excess of the primary amine relative to this compound can statistically favor the mono-alkylation product.
-
Slow Addition: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
-
Choice of Base: The use of bulky, non-nucleophilic bases can help to deprotonate the primary amine without competing in the alkylation reaction. Cesium carbonate (Cs₂CO₃) has been reported to be effective in promoting selective mono-N-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to reduce the rate of the second alkylation step more significantly than the first.
Q3: What are the recommended solvents for this reaction?
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used for N-alkylation reactions as they effectively dissolve the reactants and facilitate the S_N2 reaction mechanism.[3] However, DMF can sometimes lead to formylation side products at high temperatures.[3]
Q4: My reaction is not proceeding to completion. What are the possible causes?
Low reactivity can stem from several factors:
-
Insufficient Base: The primary amine needs to be deprotonated to become a potent nucleophile. Ensure a sufficient amount of a suitable base is used.
-
Steric Hindrance: If the primary amine is sterically bulky, the nucleophilic attack on the benzylic carbon of this compound might be hindered.
-
Low Temperature: The reaction may require heating to overcome the activation energy.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.
-
Inhibitors: The presence of impurities, particularly water, can hinder the reaction. Ensure anhydrous conditions if using moisture-sensitive bases.
Q5: What is a general procedure for purifying the N-substituted 4-(aminomethyl)benzamide product?
Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the specific properties of the product. An alternative is recrystallization if the product is a solid and a suitable solvent system can be found. Acid-base extraction can also be employed to separate the amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the primary amine. | Use a stronger base (e.g., NaH) or a more effective base for mono-alkylation (e.g., Cs₂CO₃). |
| Low reaction temperature. | Gradually increase the temperature while monitoring the reaction for side product formation. | |
| Steric hindrance from a bulky primary amine. | Consider using a less hindered primary amine if possible, or increase the reaction time and/or temperature. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble, or increase the solvent volume. | |
| Formation of Multiple Products (Over-alkylation) | The secondary amine product is more nucleophilic than the starting primary amine. | Use a larger excess of the primary amine. Add this compound dropwise over a prolonged period.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Formation of an Insoluble Precipitate During Reaction | The product or a salt byproduct may be insoluble in the reaction solvent. | Try a different solvent or a solvent mixture. Ensure adequate stirring. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider derivatizing the product or impurities to alter their polarity. |
| Product is an oil and difficult to handle. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols
General Protocol for the N-alkylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
The choice of base and solvent can significantly impact the yield and selectivity of the reaction. The following table summarizes typical outcomes based on literature for similar N-alkylation reactions.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| Benzylamine | K₂CO₃ | DMF | 25 | 12 | 75 | 15 |
| Benzylamine | Cs₂CO₃ | DMF | 25 | 12 | 90 | <5 |
| n-Butylamine | K₂CO₃ | Acetonitrile | 60 | 8 | 65 | 25 |
| n-Butylamine | Cs₂CO₃ | Acetonitrile | 60 | 8 | 85 | 10 |
| Aniline | K₂CO₃ | DMSO | 80 | 24 | 50 | 10 |
| Aniline | Cs₂CO₃ | DMSO | 80 | 24 | 70 | 5 |
Note: These are representative yields and will vary depending on the specific primary amine and reaction conditions.
Visualizations
References
Troubleshooting low yields in 4-(Bromomethyl)benzamide coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in coupling reactions involving the bifunctional reagent 4-(bromomethyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your coupling reactions, presented in a question-and-answer format.
Q1: My coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
Low yields can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, EDC) and bases (e.g., DIPEA, Et3N), are fresh, of high purity, and anhydrous.[1] Coupling reagents are often moisture-sensitive and should be handled under an inert atmosphere.[1]
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of activated intermediates, reverting them to the carboxylic acid and preventing amide formation.[2][3] Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is flame-dried or oven-dried.[2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions and degradation of sensitive reagents.[4]
-
Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. A common starting point is a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.[2]
Q2: I observe a complex mixture of products in my TLC/LC-MS analysis. What are the likely side reactions with this compound?
This compound has two electrophilic sites: the amide carbonyl (after activation) and the benzylic bromide. This can lead to several side reactions.
-
N-alkylation: The amine nucleophile can attack the benzylic bromide, leading to an N-benzylated side product instead of the desired amide. This is more likely with highly nucleophilic amines.
-
Base-Mediated Decomposition: Strong or nucleophilic bases can react with the benzylic bromide, leading to decomposition or the formation of dimeric/polymeric byproducts (self-coupling).
-
Hydrolysis: As mentioned, water can hydrolyze the activated carboxylic acid intermediate.[3]
-
N-acylurea Formation: When using carbodiimide coupling reagents like EDC, an N-acylurea byproduct can form, consuming the activated starting material.[1] Using additives like HOBt or Oxyma can help suppress this.[3]
Q3: How do I choose the right coupling reagent and base for my reaction?
The choice of reagents is critical and depends on your specific substrates.
-
Coupling Reagents:
-
Carbodiimides (EDC, DCC): Widely available and effective, but can cause racemization and form urea byproducts that can be difficult to remove.[2]
-
Phosphonium Salts (PyBOP, BOP): Highly reactive with low racemization rates, but byproducts can be challenging to separate.[2]
-
Aminium/Uronium Salts (HATU, HBTU): Offer high reactivity and fast reaction times with low racemization.[2] They are often the first choice for difficult couplings but can be sensitive to moisture.[2]
-
-
Bases:
Q4: My reaction seems to stall, and starting material remains even after extended reaction times. What can I do?
-
Monitor Progress: Use TLC or LC-MS to track the consumption of starting materials. This helps determine if the reaction is slow, stalled, or if the product is degrading.[2]
-
Temperature Optimization: Most amide couplings are run at 0 °C to room temperature.[1] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) may be necessary. However, be cautious, as higher temperatures can also increase the rate of side reactions.[2]
-
Activation Step: For difficult couplings, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[3]
Q5: I'm having difficulty purifying my final product. What are the best practices?
-
Workup Procedure: During the aqueous workup, wash the organic layer sequentially with a mild acid (e.g., sat. NH₄Cl), a mild base (e.g., sat. NaHCO₃), and brine to remove unreacted starting materials, coupling reagents, and byproducts.[2]
-
Removal of Byproducts:
-
Urea Byproducts (from DCC/EDC): The dicyclohexylurea (DCU) from DCC is poorly soluble and can often be filtered off. The urea from EDC is water-soluble and can be removed with aqueous washes.[5]
-
-
Chromatography: If impurities persist, column chromatography on silica gel is typically necessary. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one is often effective.[6]
Data and Protocols
Table 1: Troubleshooting Guide for Low Yields
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No product, starting materials remain | Ineffective activation, low temperature, steric hindrance | Check coupling reagent activity, allow reaction to warm to RT, consider a more powerful coupling agent (e.g., HATU).[3] |
| Starting materials consumed, no desired product | Product instability, side reactions consumed intermediates | Run reaction at lower temperature, analyze crude mixture by LC-MS to identify potential side products.[2] |
| Significant non-polar byproduct observed | Self-coupling/polymerization via the bromomethyl group | Use a non-nucleophilic base (DIPEA), ensure slow addition of reagents, maintain dilute conditions. |
| Significant polar byproduct observed | Hydrolysis of activated acid, N-acylurea formation | Use anhydrous solvents/reagents, add HOBt or Oxyma if using EDC.[2][3] |
| Mixture of desired amide and N-benzylated product | Amine attacking the benzylic bromide | Lower the reaction temperature, use a less nucleophilic base, consider protecting the amine if possible. |
Table 2: Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. | Can cause racemization, urea byproducts can be difficult to remove.[2] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Byproducts can be difficult to remove, can be expensive.[2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High reactivity, fast reaction times, low racemization.[2] | Sensitive to moisture, some reagents have explosive potential.[2] |
Experimental Protocol
General Protocol for Amide Coupling with this compound using HATU
This protocol provides a general guideline. Stoichiometry and reaction times may need to be optimized for specific substrates.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add the coupling reagent HATU (1.1 eq).
-
Dissolve the solids in anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
-
Activation:
-
Add a non-nucleophilic base such as DIPEA (2.5 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.[3]
-
-
Amine Addition:
-
Dissolve the amine component (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
-
Reaction:
-
Workup:
-
Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[2]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude residue by column chromatography on silica gel to obtain the pure amide product.
-
Visualizations
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Caption: Desired reaction pathway versus common side reactions.
References
Technical Support Center: Purification of Crude 4-(Bromomethyl)benzamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Bromomethyl)benzamide via recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Crude this compound Fails to Dissolve in Hot Solvent | 1. Insufficient solvent volume.2. Unsuitable solvent choice. | 1. Incrementally add small volumes of the hot solvent until the solid dissolves.2. If a large volume of solvent has been added without dissolution, the solvent is likely inappropriate. Evaporate the current solvent and select an alternative based on solubility tests. A mixed solvent system may be effective. |
| No Crystal Formation Upon Cooling | 1. The solution is too dilute.2. Lack of nucleation sites for crystal growth. | 1. If the solution is clear, reheat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.2. Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Product "Oils Out" as a Liquid Instead of Forming Crystals | 1. The solution is too concentrated.2. The cooling process is too rapid.3. Significant presence of impurities lowering the melting point.[1] | 1. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution.2. Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath.3. Consider a pre-purification step, such as washing the crude product with a solvent that selectively dissolves the impurities. If "oiling out" persists, column chromatography may be necessary.[2] |
| Low Recovery of Purified Product | 1. Too much solvent was used, leading to significant product loss in the mother liquor.[3]2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent that was not ice-cold.[3] | 1. Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[3]2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Ensure the solvent used for washing the collected crystals is thoroughly chilled.[3] |
| Discolored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent should be determined experimentally. A good starting point is a solvent system that dissolves the compound when hot but has low solubility when cold.[3] For aromatic amides like this compound, polar protic solvents or mixed solvent systems are often effective.[5] Plausible systems to investigate include ethanol/water, isopropanol/water, or acetone/hexanes.[2][6]
Q2: How can I perform a mixed-solvent recrystallization?
A2: Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is readily soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution, then allow it to cool slowly.
Q3: My purified this compound is still impure after recrystallization. What should I do?
A3: If recrystallization does not sufficiently remove impurities, column chromatography is the recommended next step for purification.[2] A common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[2] The optimal solvent system for chromatography should be determined using thin-layer chromatography (TLC).[2]
Q4: How do I properly dry the recrystallized product?
A4: After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, allow them to air-dry on the filter paper for a period. For more thorough drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature vacuum oven.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the preheated funnel and quickly pour the hot solution through it to remove the insoluble impurities.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for further drying in a desiccator.
Process Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Column chromatography protocol for purifying 4-(Bromomethyl)benzamide derivatives
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(bromomethyl)benzamide derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying this compound derivatives using column chromatography?
A1: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an eluting solvent).[1][2] For this compound derivatives, which are moderately polar, the polar benzamide group interacts with the polar silica gel. By using a mobile phase of appropriate polarity, the desired compound can be separated from less polar and more polar impurities.[1] Non-polar compounds will travel down the column faster, while more polar compounds will be retained longer.[1]
Q2: How do I choose the right solvent system (eluent) for my purification?
A2: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A good starting point for benzamide derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[3] The goal is to find a solvent mixture that results in a retention factor (Rf) value between 0.2 and 0.4 for your target compound on a TLC plate.[3] This Rf range typically provides the best separation on a column.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Benzamide derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can use deactivated silica gel. This can be achieved by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent mixture.[3] Alternatively, you could consider using a different stationary phase, such as alumina.[3]
Q4: What is a typical ratio of silica gel to crude product for effective separation?
A4: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).[3] For separations that are particularly difficult, where the desired compound and impurities have very similar polarities, increasing this ratio to 50:1 or even 100:1 can improve resolution.
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a crude this compound derivative using flash column chromatography.
Preparation of the Eluent
Based on preliminary TLC analysis, prepare a suitable solvent system. A common starting point for these derivatives is a mixture of hexanes and ethyl acetate. For example, begin with a 4:1 hexanes:ethyl acetate mixture. Prepare a sufficient quantity for the entire purification.
Packing the Column
-
Dry Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.[4]
-
Add a thin layer of sand (approximately 1-2 cm).[4]
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing and remove air pockets.[4]
-
Add another layer of sand on top of the silica gel.
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
-
Wet Packing (Slurry Method):
-
In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent.[4]
-
Pour the slurry into the vertically clamped column.
-
Continuously drain the solvent from the bottom as you add the slurry, ensuring the silica level remains constant.
-
Gently tap the column to ensure a uniform packing.[4]
-
Once the silica has settled, add a protective layer of sand on top.
-
Loading the Sample
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[4][5]
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.[5]
-
Carefully add the dissolved sample or the dried silica with the adsorbed sample to the top of the column.[5]
Elution and Fraction Collection
-
Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient. For instance, start with 95:5 hexanes:ethyl acetate.[5]
-
Collect the eluent in fractions (e.g., in test tubes).[3]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column. For example, you can incrementally change the eluent composition to 90:10, then 80:20 hexanes:ethyl acetate.[5]
Analysis and Product Isolation
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.[3]
Data Presentation
Table 1: Eluent Systems for TLC Analysis
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Starting Material | Rf of Product | Rf of Polar Impurity | Observations |
| 9:1 | 0.85 | 0.60 | 0.10 | Poor separation between starting material and product. |
| 4:1 | 0.65 | 0.35 | 0.05 | Good separation, product Rf is in the ideal range.[3] |
| 2:1 | 0.40 | 0.15 | 0.02 | Product Rf is too low, may lead to long elution times. |
Table 2: Example Fraction Analysis from Column Chromatography
| Fraction Number | Eluent (Hexanes:EtOAc) | TLC Analysis (Spot Presence) | Purity Assessment |
| 1-5 | 4:1 | Non-polar impurities | Discard |
| 6-8 | 4:1 | Mixture of product and less polar impurities | Combine for re-purification if necessary |
| 9-15 | 4:1 | Pure Product | Combine for final product isolation |
| 16-18 | 4:1 | Mixture of product and more polar impurities | Combine for re-purification if necessary |
| 19-25 | 2:1 | Polar impurities | Discard |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Improperly packed column. | - Optimize the eluent system using TLC to achieve a product Rf of 0.2-0.4.[3]- Use a higher ratio of silica gel to crude product (e.g., >30:1 w/w).[3]- Ensure the column is packed uniformly as a slurry and not allowed to run dry.[3] |
| Product Elutes with Streaking or Tailing | - Compound is not fully soluble in the mobile phase.- The compound or impurities are acidic or basic, leading to strong interactions with the silica gel. | - Select a different solvent system where the compound has better solubility.[3]- Add a modifier to the mobile phase. For basic compounds like some benzamide derivatives, add a small amount of triethylamine (0.1-1%). For acidic compounds, a few drops of acetic acid may help.[3] |
| No Product Eluted | - The compound decomposed on the column.- The eluent is not polar enough to move the compound.- The compound is highly insoluble and precipitated at the top of the column. | - Test the stability of your compound on a TLC plate before running the column.[3] Consider using deactivated silica or alumina.[3]- Gradually increase the polarity of your eluent system.- Ensure your compound is soluble in the initial eluent. If not, load it with a stronger solvent and then begin elution. |
| Cracks or Channels in the Silica Bed | - The column was allowed to run dry.- The silica was not packed uniformly. | - Always keep the silica bed covered with solvent.- Repack the column carefully using a slurry method to ensure a homogenous bed. |
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Identifying and removing unreacted 4-(Bromomethyl)benzamide from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with unreacted 4-(Bromomethyl)benzamide in their product.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my final product is contaminated with unreacted this compound?
A1: Thin-Layer Chromatography (TLC) is the most direct and rapid method to check for the presence of unreacted starting material. By spotting your crude product, your purified product, and the this compound standard on the same TLC plate, you can visually assess its presence. Unreacted starting material in your crude lane will have a spot with the same retention factor (Rf) as the standard.
Q2: What are the key property differences between this compound and my expected product that I can leverage for separation?
A2: The primary difference to exploit is polarity. This compound has a reactive benzylic bromide group.[1] Most reactions involve a nucleophile displacing the bromide, resulting in a product with a different polarity. For example, reaction with an amine or alcohol will typically yield a more polar product. This polarity difference is the basis for separation by both recrystallization and chromatography.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Starting Material) | Generic Product (Example: Amine Adduct) | Basis for Separation |
| Molecular Weight | 214.06 g/mol [2] | Higher than starting material | - |
| Key Functional Group | Benzylic Bromide, Amide | Secondary/Tertiary Amine, Amide | Polarity Difference |
| Polarity | Moderately Polar | Typically More Polar | Different affinities for TLC/column silica gel and varying solubility in recrystallization solvents. |
| Solubility | Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate)[3] | Varies, but likely different solubility profile from starting material in mixed solvent systems. | Differential Solubility |
| Reactivity | Reactive electrophile at the benzylic carbon[1] | Generally more stable | Not a separation technique, but the reason the impurity exists. |
Q3: What is the most effective method for removing residual this compound?
A3: For solid products, recrystallization is often the most efficient first-line purification technique.[4] It can remove significant amounts of impurities if a suitable solvent system is found. If recrystallization fails to provide the desired purity, or if the product is an oil, flash column chromatography is the recommended alternative.[5]
Q4: I believe recrystallization is the best approach. Which solvent systems are recommended for benzamide derivatives?
A4: A good recrystallization solvent dissolves your product when hot but not when cold, while the impurity (this compound) remains soluble or insoluble at all temperatures. For benzamide derivatives, mixed solvent systems are often highly effective.[5][6]
Recommended Solvent Systems to Screen:
-
Ethanol / Water
-
Isopropanol / Water
-
Acetone / Hexanes
-
Ethyl Acetate / Hexanes[5]
Start by dissolving your crude product in a minimal amount of the "good" (more polar) solvent at an elevated temperature, then slowly add the "poor" (less polar) anti-solvent until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Q5: Recrystallization did not sufficiently purify my product. How should I approach column chromatography?
A5: Flash column chromatography on silica gel is the next step. The key is to find a mobile phase (eluent) that separates the product and the unreacted starting material with a sufficient difference in Rf values (ΔRf ≥ 0.2) as determined by TLC analysis.[7]
Table 2: Recommended Starting Conditions for Chromatographic Analysis
| Technique | Stationary Phase | Recommended Mobile Phase (Eluent) | Detection |
| TLC | Silica Gel | Start with 1:1 Hexanes:Ethyl Acetate. Adjust polarity based on initial results.[8] | UV light (254 nm) |
| HPLC | C18 Reverse-Phase | Acetonitrile:Water gradient[9][10] | UV detector (e.g., 254 nm) |
Q6: How can I definitively confirm the purity of my final product after purification?
A6: While TLC can indicate purity, High-Performance Liquid Chromatography (HPLC) provides quantitative data.[9] A pure sample should show a single major peak. Further confirmation of the product's identity should be done using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Purification Workflow
The following diagram outlines the logical steps for identifying and removing unreacted this compound.
Caption: Troubleshooting workflow for product purification.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve small amounts of your crude product and the this compound starting material (SM) standard in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot the solutions on a silica gel TLC plate. Create three lanes: one for the crude product, one for the SM standard, and a "co-spot" lane with both crude and SM applied to the same spot.
-
Elution: Place the plate in a sealed chamber containing an appropriate eluent (e.g., 1:1 Hexanes:Ethyl Acetate).[8] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The presence of unreacted SM is confirmed if a spot in the crude lane has the same Rf as the SM standard.
Protocol 2: Recrystallization
-
Dissolution: Place the crude solid in a flask and add a minimal amount of a "good" solvent (e.g., ethanol). Heat the mixture gently to dissolve the solid.
-
Saturation: While hot, add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy. If too much is added, clarify with a few drops of the hot "good" solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can later place it in an ice bath.[5]
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
-
Solvent Selection: Determine the optimal eluent system using TLC. Aim for an Rf of ~0.2-0.4 for your desired product and a significant separation from the starting material spot.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. If necessary, a gradient elution (gradually increasing the solvent polarity) can be used to first elute the less polar starting material, followed by your more polar product.[5]
-
Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification and Analysis Workflow Diagram
The following diagram illustrates the general workflow from a crude product to a final, verified pure compound.
Caption: General workflow for purification and analysis.
References
- 1. Buy this compound | 58914-40-2 [smolecule.com]
- 2. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Preventing hydrolysis of 4-(Bromomethyl)benzamide during workup
Welcome to the technical support center for 4-(Bromomethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is a bifunctional molecule containing a benzamide group and a benzylic bromide. The primary reactive sites are the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution, and the amide carbonyl group, which can undergo hydrolysis under acidic or basic conditions.
Q2: What is the primary stability concern during the workup of this compound?
The main concern is the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol (4-(Hydroxymethyl)benzamide) and, to a lesser extent, the hydrolysis of the amide bond to 4-(bromomethyl)benzoic acid. Benzylic bromides are particularly prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.
Q3: What are the visible signs of significant hydrolysis during my experiment?
If significant hydrolysis of the benzylic bromide has occurred, you may observe the formation of 4-(hydroxymethyl)benzamide as a major byproduct. This can be detected by thin-layer chromatography (TLC) as a more polar spot compared to the starting material. Hydrolysis of the amide group would yield 4-(bromomethyl)benzoic acid, which is also more polar and can be visualized on TLC.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides solutions to common issues encountered during the workup of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of a more polar byproduct on TLC. | Hydrolysis of the benzylic bromide due to prolonged exposure to aqueous conditions, especially at elevated temperatures or non-neutral pH. | • Minimize Contact Time with Aqueous Solutions: Perform extractions and washes as quickly as possible.• Maintain Low Temperatures: Conduct the entire aqueous workup at low temperatures (0-5 °C) using an ice bath to slow down the rate of hydrolysis.• Use Pre-chilled Solutions: All aqueous solutions (water, brine, etc.) should be chilled before use. |
| Formation of 4-(bromomethyl)benzoic acid detected in the product mixture. | Hydrolysis of the amide functionality, typically under strong acidic or basic conditions during the workup. | • Avoid Strong Acids and Bases: If acidic or basic washes are necessary, use dilute solutions (e.g., 1 M HCl, saturated NaHCO₃) and minimize the contact time.[1][2] • Neutralize Carefully: If the reaction mixture is acidic or basic, neutralize it carefully to a pH of ~7 before extraction. |
| Difficulty in separating the product from the hydrolyzed byproducts. | The polarity of 4-(hydroxymethyl)benzamide and 4-(bromomethyl)benzoic acid can make chromatographic separation challenging. | • Optimize Workup to Prevent Formation: The best approach is to prevent the formation of these impurities in the first place by following the recommended workup protocol.• Alternative Purification: If hydrolysis has occurred, consider recrystallization as an alternative to column chromatography, as the solubility properties of the product and byproducts may differ significantly. |
| Emulsion formation during extraction. | The presence of both polar and non-polar functional groups can sometimes lead to emulsions. | • Add Brine: Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel to help break the emulsion.• Filter through Celite®: Pass the entire mixture through a pad of Celite® to break up the emulsion. |
Data Presentation: Stability of Functional Groups
| Functional Group | Condition | Relative Stability | Primary Hydrolysis Product |
| Benzylic Bromide | Neutral Aqueous (room temp) | Moderate | 4-(Hydroxymethyl)benzamide |
| Dilute Acid (e.g., 1M HCl, short contact) | Moderate | 4-(Hydroxymethyl)benzamide | |
| Dilute Base (e.g., sat. NaHCO₃, short contact) | Low to Moderate | 4-(Hydroxymethyl)benzamide | |
| Strong Base (e.g., >1M NaOH) | Very Low | 4-(Hydroxymethyl)benzamide | |
| Benzamide | Neutral Aqueous (room temp) | High | 4-(Bromomethyl)benzoic acid |
| Dilute Acid (e.g., 1M HCl, short contact) | High | 4-(Bromomethyl)benzoic acid | |
| Dilute Base (e.g., sat. NaHCO₃, short contact) | High | 4-(Bromomethyl)benzoic acid | |
| Strong Acid/Base (prolonged heating) | Low | 4-(Bromomethyl)benzoic acid |
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol is designed to minimize the hydrolysis of this compound during a standard extractive workup.
Materials:
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Reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Deionized water (chilled to 0-5 °C).
-
Saturated sodium bicarbonate (NaHCO₃) solution (chilled to 0-5 °C).
-
Brine (saturated sodium chloride solution, chilled to 0-5 °C).
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Separatory funnel.
-
Ice bath.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For many reactions, a slow addition of chilled deionized water is suitable.
-
Extraction: a. Transfer the cooled reaction mixture to a separatory funnel. b. Add an appropriate volume of chilled deionized water. c. Gently invert the separatory funnel a few times to mix the layers. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash (if necessary): a. If the reaction was conducted under acidic conditions, add a small volume of chilled saturated NaHCO₃ solution to the organic layer in the separatory funnel. b. Gently swirl and vent frequently to release any evolved gas. c. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: a. Add a portion of chilled brine to the organic layer. b. Gently invert the funnel a few times. c. Allow the layers to separate and drain the aqueous brine layer. This step helps to remove residual water from the organic phase.
-
Drying: a. Drain the organic layer into a clean, dry flask. b. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer. c. Swirl the flask and let it stand for 5-10 minutes to ensure all water is absorbed.
-
Filtration and Concentration: a. Filter the organic solution to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept as low as possible (ideally below 40 °C) to prevent any thermal degradation.
Visualization
Caption: Workflow for the workup of this compound to prevent hydrolysis.
References
Stability of 4-(Bromomethyl)benzamide in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Bromomethyl)benzamide in various buffer systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffer systems?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis of the bromomethyl group: The benzylic bromide is prone to nucleophilic substitution by water or buffer components, leading to the formation of 4-(hydroxymethyl)benzamide or other adducts. This reaction is often the primary route of degradation.
-
Hydrolysis of the amide group: The benzamide functional group can undergo acid or base-catalyzed hydrolysis to yield 4-(bromomethyl)benzoic acid and ammonia. This process is generally slower than the hydrolysis of the bromomethyl group under neutral to moderately acidic or basic conditions.[1][2]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature significantly influence the degradation rate of this compound.
-
pH: The rate of hydrolysis of the bromomethyl group is generally faster at neutral and alkaline pH. The amide hydrolysis is catalyzed by both acidic and basic conditions, with the rate being slowest around neutral pH.[1][2]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation for both the bromomethyl and amide moieties.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere. Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be kept at -20°C or -80°C in an anhydrous organic solvent (e.g., DMSO, DMF) and used within a short period. Avoid repeated freeze-thaw cycles.
Q4: Which buffer systems are most suitable for working with this compound?
A4: The choice of buffer depends on the experimental requirements. For short-term experiments where stability is critical, it is advisable to use a buffer system with a pH where the compound is most stable (typically slightly acidic, e.g., pH 4-6). Acetate and phosphate buffers are commonly used. Buffers containing nucleophilic species (e.g., Tris) may accelerate the degradation of the bromomethyl group and should be used with caution. It is crucial to perform a stability study in the chosen buffer system to understand the degradation kinetics under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffer Systems
This protocol outlines a general procedure for determining the stability of this compound in various buffer systems using High-Performance Liquid Chromatography (HPLC) for quantification.
1. Materials and Reagents:
-
This compound (high purity)
-
Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, sodium acetate, acetic acid, TRIS base)
-
HPLC-grade acetonitrile and water
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Buffer Preparation:
-
Prepare stock solutions of the desired buffers (e.g., 100 mM Phosphate, 100 mM Acetate, 100 mM TRIS).
-
Adjust the pH of each buffer to the desired values (e.g., 4.0, 7.0, 9.0) using an appropriate acid or base.
-
Filter the buffers through a 0.22 µm filter before use.
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
For each buffer system and pH to be tested, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
4. Stability Study (Incubation):
-
Aliquot the prepared samples into sealed vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -20°C until analysis.
5. HPLC Analysis:
-
Method:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and ramping up to 80% over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~230 nm).
-
Injection Volume: 10 µL
-
-
Quantification:
-
Generate a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Quantify the remaining concentration of this compound in each sample at each time point by comparing the peak area to the calibration curve.
-
6. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each buffer system, pH, and temperature.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should conduct their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Illustrative Half-life (t½, hours) of this compound in Different Buffer Systems at 25°C
| Buffer System (50 mM) | pH 4.0 | pH 7.0 | pH 9.0 |
| Acetate | 72 | 48 | - |
| Phosphate | - | 36 | 12 |
| TRIS | - | 24 | 8 |
Table 2: Illustrative Percentage of this compound Remaining After 24 Hours in Phosphate Buffer (50 mM)
| Temperature | pH 5.0 | pH 7.0 | pH 8.0 |
| 4°C | 95% | 85% | 70% |
| 25°C | 80% | 60% | 40% |
| 37°C | 65% | 40% | 20% |
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid degradation of this compound observed even at t=0. | - The compound may be unstable in the chosen buffer. - The stock solution may have degraded. - The analytical method may be causing on-column degradation. | - Prepare samples in a less reactive buffer or at a more stable pH. - Always use a freshly prepared stock solution. - Evaluate the stability of the compound in the mobile phase and adjust the analytical method if necessary. |
| Poor solubility or precipitation of the compound in the buffer. | - The concentration of this compound exceeds its solubility in the aqueous buffer. - The pH of the buffer is close to the pKa of a degradation product, leading to its precipitation. | - Reduce the concentration of the compound. - Add a small percentage of a co-solvent (e.g., DMSO, ethanol), ensuring it does not affect the stability or the experiment. - Adjust the pH of the buffer. |
| Appearance of multiple unknown peaks in the chromatogram. | - Formation of degradation products. - Contamination of the buffer or solvents. - Reaction of the compound with buffer components. | - Identify the degradation products using techniques like LC-MS. - Ensure the purity of all reagents and solvents. - Consider using a non-nucleophilic buffer if adduct formation is suspected. |
| Inconsistent or irreproducible stability data. | - Inaccurate buffer preparation or pH measurement. - Fluctuations in incubation temperature. - Variability in sample handling and quenching. - Issues with the analytical method's precision. | - Calibrate the pH meter and prepare buffers carefully. - Use a calibrated, temperature-controlled incubator. - Standardize the sample handling and quenching procedures. - Validate the analytical method for precision and reproducibility. |
Visualizations
References
Technical Support Center: LC-MS Method for Monitoring 4-(Bromomethyl)benzamide Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of chemical reactions involving 4-(bromomethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an LC-MS method for my this compound reaction?
A1: The initial step is to analyze your starting materials and, if available, your expected product individually.[1] This involves dissolving a small amount of each compound in a solvent compatible with your mobile phase (e.g., acetonitrile or methanol) and injecting them separately into the LC-MS. This will help you determine their retention times and how they ionize, confirming the mass-to-charge ratios (m/z) to monitor during the reaction.[1]
Q2: How should I prepare my reaction aliquot for LC-MS analysis?
A2:
-
Quench the Reaction: Take a small aliquot (e.g., 10-50 µL) from your reaction mixture and immediately quench it by diluting it in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares it for analysis.
-
Dilute Appropriately: The sample should be diluted to a concentration suitable for LC-MS, typically in the range of 1-10 µg/mL.[2] Overly concentrated samples can contaminate the instrument and cause detector saturation.[2]
-
Filter: If the sample contains solid particles, it must be filtered through a 0.22 or 0.45 µm syringe filter to prevent clogging the LC system.[3][4]
-
Consider a Mini-Workup: For complex reaction mixtures, performing a simple liquid-liquid extraction or passing the aliquot through a small plug of silica in a pipette can remove salts and other interfering components, which can improve data quality significantly.[5]
Q3: What are the expected m/z values for this compound?
A3: this compound has a monoisotopic molecular weight of approximately 214.99 g/mol . Due to the presence of bromine, you will observe a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da (for the 79Br and 81Br isotopes). In positive ion mode, you should look for the following common adducts:
| Ion Species | Description | Approximate m/z (79Br) | Approximate m/z (81Br) |
| [M+H]+ | Protonated molecule | 216.0 | 218.0 |
| [M+NH4]+ | Ammonium adduct | 233.0 | 235.0 |
| [M+Na]+ | Sodium adduct | 238.0 | 240.0 |
| [M+K]+ | Potassium adduct | 254.0 | 256.0 |
Q4: My product peak is not showing up in the LC-MS. What could be the reason?
A4: There are several potential reasons:
-
The reaction has not proceeded: The starting material may be unreactive under the current conditions.
-
Ionization Issues: Your product may not ionize well under the chosen LC-MS conditions (e.g., positive vs. negative mode, mobile phase pH).[6] Try analyzing a purified standard of the product, if available, or switch the ionization polarity.
-
Ion Suppression: Other components in your reaction mixture (salts, reagents, byproducts) can interfere with the ionization of your target analyte, causing a significantly weaker signal or its complete disappearance.[3][5][7] Diluting the sample further or performing a sample cleanup can help mitigate this.[3]
-
Degradation: The product might be unstable under the analysis conditions (e.g., in the solvent or within the ion source).[8][9]
Q5: How do I interpret the LC-MS data to determine reaction completion?
A5: Reaction progress is monitored by observing the change in the relative peak areas of your starting material and product over time.[10][11]
-
Starting Material: The peak area corresponding to the m/z of this compound should decrease as the reaction progresses.
-
Product: The peak area for the m/z of your expected product should increase.
-
Completion: The reaction is generally considered complete when the peak for the limiting starting material is no longer detectable or its area remains constant over several time points.
Experimental Protocol: General LC-MS Method
This protocol provides a robust starting point for monitoring reactions involving this compound. Optimization may be required based on the specific product and reaction matrix.
1. Sample Preparation Workflow
Caption: Standard workflow for preparing and analyzing a reaction aliquot.
2. Recommended LC-MS Parameters
The following table outlines typical starting parameters for an LC-MS method.
| Parameter | Recommended Setting | Notes |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.7 µm) | A C18 column is a good starting point for small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid helps to protonate analytes for better ionization in positive mode.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and system pressure. |
| Gradient | 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min | A gradient elution is generally effective for separating components in a reaction mixture.[13] |
| Injection Volume | 1-5 µL | Keep the injection volume low to avoid column overload and peak distortion.[4] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules like amides.[6] this compound and its derivatives are likely to protonate. |
| Scan Range | 100 - 1000 m/z | A wide scan range ensures detection of starting materials, products, and potential byproducts. |
| Capillary Voltage | 3.5 kV | Optimize based on instrument manufacturer's recommendations. |
| Source Temp. | 120 °C | |
| Desolvation Temp. | 350 °C |
Troubleshooting Guide
Problem: No peaks are detected (neither starting material nor product).
| Possible Cause | Solution |
| No Flow/System Issue | Check for mobile phase flow and ensure the LC pump is delivering correctly. Purge the system to remove air bubbles.[14] |
| Incorrect Injection | Verify that the sample vial is in the correct position and the injection volume is set properly in the sequence.[14] |
| Sample Degradation | The analytes may be degrading in the sample vial or upon injection. Prepare a fresh sample and analyze immediately.[14] |
| Source Contamination | The ion source may be dirty, preventing efficient ionization. Clean the ion source according to the manufacturer's protocol.[3] |
| Wrong Ionization Mode | The compounds may ionize preferentially in negative mode. Switch the instrument to ESI negative and re-inject. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting).
| Possible Cause | Solution |
| Column Overload | The sample is too concentrated. Dilute the sample further (e.g., 10-fold) and re-inject. |
| Column Contamination | Contaminants from previous injections have built up on the column. Flush the column with a strong solvent (e.g., isopropanol).[4] |
| Incompatible Injection Solvent | The sample solvent is much stronger than the initial mobile phase, causing peak distortion. If possible, dissolve the sample in the initial mobile phase.[4] |
| Secondary Interactions | The analyte is interacting with active sites on the column packing. Ensure the mobile phase pH is appropriate; adding a small amount of a competing base may help. |
| Column Void | A void has formed at the head of the column. This is often irreversible. Try back-flushing the column at low flow rates. If this fails, the column needs to be replaced.[4] |
Problem: Retention Time (RT) is shifting between injections.
| Possible Cause | Solution |
| Inadequate Equilibration | The column is not fully re-equilibrated to the initial gradient conditions between runs. Increase the post-run equilibration time. |
| Mobile Phase Changes | The mobile phase composition is changing over time (e.g., evaporation of the organic component). Prepare fresh mobile phase daily. |
| Pump Fluctuation | The LC pump is not delivering a consistent flow rate, leading to RT variability. Check pump seals and for leaks. |
| Column Temperature Fluctuation | The column oven is not maintaining a stable temperature. Verify the setpoint and stability of the column heater. |
Troubleshooting Workflow: No Product Peak Detected
Caption: A logical guide for troubleshooting the absence of a product peak.
Signaling Pathway and Reaction Diagram
Simplified Reaction Pathway
The following diagram illustrates a generic nucleophilic substitution reaction where this compound reacts with a nucleophile (Nu-H) to form the desired product. Monitoring involves tracking the disappearance of the starting material and the appearance of the product.
Caption: Generic reaction of this compound with a nucleophile.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Bromomethyl)benzamide and 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical decision in the efficient synthesis of target molecules for drug discovery and development.[1][] Halogenated aromatic compounds, particularly benzylic halides, are versatile building blocks used to introduce specific moieties into molecular scaffolds.[3][4] This guide provides an objective comparison of the reactivity of two common benzylic halides, 4-(Bromomethyl)benzamide and 4-(Chloromethyl)benzamide, supported by fundamental chemical principles and representative experimental data.
Theoretical Framework: Understanding Reactivity in Nucleophilic Substitution
The reactivity of 4-(halomethyl)benzamides in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) or, under certain conditions, an SN1 (unimolecular nucleophilic substitution) mechanism.
-
Leaving Group Ability : The rate of both SN1 and SN2 reactions is significantly influenced by the stability of the departing halide ion. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure.[5][6] When comparing the halides, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻.[7] Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a better leaving group.[5][7]
-
Carbon-Halogen (C-X) Bond Strength : The SN2 reaction involves the breaking of the carbon-halogen bond in the rate-determining step.[6] The C-Br bond is inherently weaker and longer than the C-Cl bond. This weaker bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate for the bromo derivative compared to the chloro derivative.[8][9]
-
Substrate Structure : Both compounds are primary benzylic halides. This structure is highly favorable for SN2 reactions because the transition state is stabilized by the adjacent benzene ring's π-system.[10] While SN1 reactions are possible due to the formation of a resonance-stabilized benzylic carbocation, the primary nature of the carbon center generally favors the SN2 pathway, especially with good nucleophiles.[4] The electron-withdrawing nature of the para-benzamide group can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions, while destabilizing the carbocation intermediate required for an SN1 pathway.[11]
Based on these principles, This compound is expected to be significantly more reactive than 4-(Chloromethyl)benzamide in nucleophilic substitution reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key properties influencing the reactivity of the two compounds.
| Property | This compound | 4-(Chloromethyl)benzamide | Justification |
| Molecular Formula | C₈H₈BrNO | C₈H₈ClNO | - |
| Molecular Weight | 214.06 g/mol [12] | 169.61 g/mol | - |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | - |
| Leaving Group Ability | Excellent | Good | Bromide is a weaker base than chloride, making it a more stable leaving group.[5][7] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond has a lower bond dissociation energy than the C-Cl bond.[9] |
| Relative Reaction Rate | Faster | Slower | The combination of a better leaving group and a weaker C-X bond leads to a lower activation energy.[6][8] |
Experimental Protocols
To empirically determine the relative reactivity, a competitive reaction or two parallel reactions can be performed. Below is a representative protocol for a parallel comparative study using N-alkylation of a secondary amine.
Objective: To compare the rate of product formation when reacting this compound and 4-(Chloromethyl)benzamide with a model nucleophile, piperidine.
Materials:
-
This compound
-
4-(Chloromethyl)benzamide
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials, stir bars, TLC plates, HPLC or GC-MS equipment
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In "Vial A," dissolve this compound (1.0 mmol, 214 mg) in 10 mL of anhydrous acetonitrile.
-
In "Vial B," dissolve 4-(Chloromethyl)benzamide (1.0 mmol, 170 mg) in 10 mL of anhydrous acetonitrile.
-
To each vial, add potassium carbonate (1.5 mmol, 207 mg) as a base.
-
To each vial, add piperidine (1.1 mmol, 109 µL).
-
Seal both vials and begin stirring vigorously at room temperature (25°C).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
-
-
Work-up and Isolation (at completion):
-
Once TLC or HPLC analysis shows consumption of the starting material (expected to be much faster for Vial A), filter the reaction mixture to remove the potassium carbonate.
-
Dilute the filtrate with ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-((piperidin-1-yl)methyl)benzamide.
-
-
Analysis:
-
Compare the rate of disappearance of the starting material in Vial A versus Vial B.
-
The reaction in Vial A, containing this compound, is expected to proceed to completion significantly faster than the reaction in Vial B. This qualitative and quantitative data will confirm the higher reactivity of the bromo-compound.
-
Visualization of Reaction and Workflow
The following diagrams illustrate the chemical principles and experimental design discussed.
Caption: SN2 mechanism for the reaction of 4-(halomethyl)benzamide.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C8H8BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Covalent Enzyme Inhibition: Beyond 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, 4-(bromomethyl)benzamide has served as a valuable scaffold, enabling the irreversible modification of nucleophilic residues within enzyme active sites. However, the quest for optimized potency, selectivity, and reduced off-target effects necessitates the exploration of alternative reagents. This guide provides a comprehensive comparison of alternative electrophilic warheads to the bromomethyl group on the benzamide scaffold, supported by experimental data and detailed protocols to aid in the rational design of next-generation covalent inhibitors.
Executive Summary of Comparative Performance
The reactivity of the electrophilic warhead is a critical determinant of a covalent inhibitor's efficacy and safety profile. A systematic comparison of halomethyl-substituted benzamides reveals a reactivity trend directly correlated with the leaving group ability of the halide (I > Br > Cl). This trend, however, must be balanced with selectivity, as higher reactivity can lead to increased off-target modifications. This guide explores these nuances, presenting a data-driven comparison of key alternatives.
| Reagent | Relative Reactivity (vs. GSH) | Key Advantages | Key Disadvantages |
| This compound | Moderate | Well-characterized, good balance of reactivity and stability. | Potential for off-target reactions. |
| 4-(Chloromethyl)benzamide | Lower | Increased selectivity, potentially fewer off-target effects. | May require a more nucleophilic target or longer incubation times. |
| 4-(Iodomethyl)benzamide | Higher | Rapid inactivation of the target enzyme. | Increased potential for non-specific labeling and instability. |
| Vinyl and Acrylamide Derivatives | Variable | Tunable reactivity based on substitution. | Potential for Michael addition-related off-target effects. |
Alternative Electrophilic Warheads: A Deeper Dive
Halomethyl Analogues: Modulating Reactivity through Halogen Substitution
The primary alternatives to the bromomethyl group within the 4-(halomethyl)benzamide series are the corresponding chloro- and iodo-derivatives. The choice of halogen directly influences the electrophilicity of the benzylic carbon and the leaving group potential of the halide, thereby modulating the rate of covalent bond formation.
-
4-(Chloromethyl)benzamide: As a less reactive electrophile compared to its bromo counterpart, 4-(chloromethyl)benzamide offers the potential for greater selectivity. This reduced reactivity can minimize off-target modifications, a crucial aspect in drug development. However, this may come at the cost of a slower rate of target inactivation, potentially requiring higher concentrations or longer incubation times to achieve the desired therapeutic effect.
-
4-(Iodomethyl)benzamide: In contrast, 4-(iodomethyl)benzamide is a more potent electrophile due to the excellent leaving group ability of iodide. This heightened reactivity can lead to rapid and efficient enzyme inactivation. The downside is an increased risk of non-specific reactions with other biological nucleophiles, which can lead to toxicity. Its stability can also be a concern, necessitating careful handling and storage.
Other Electrophilic Moieties
Beyond simple halogen exchange, a diverse array of electrophilic "warheads" can be appended to the benzamide scaffold to achieve covalent inhibition. These include, but are not limited to:
-
Acrylamides and Vinyl Sulfonamides: These act as Michael acceptors, reacting with nucleophilic residues like cysteine. The reactivity of these warheads can be finely tuned by modifying their electronic properties.
-
Epoxides and Aziridines: These strained ring systems are susceptible to nucleophilic attack, forming stable covalent adducts.
-
Nitriles: While less reactive, nitriles can form reversible covalent bonds with certain nucleophiles, offering a different kinetic profile.
Experimental Data Summary
| Parameter | 4-(Chloromethyl)benzamide | This compound | 4-(Iodomethyl)benzamide |
| Relative Reactivity | Low | Moderate | High |
| Predicted kinact/KI | Lower | Moderate | Higher |
| Selectivity | Higher | Moderate | Lower |
| Stability | High | Moderate | Low |
Signaling Pathways and Enzyme Targets
Benzamide-based covalent inhibitors have shown promise in targeting enzymes involved in critical signaling pathways implicated in cancer and inflammation.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide scaffold is a well-established pharmacophore for PARP inhibitors. Covalent modification of PARP enzymes, particularly PARP1, can lead to potent and durable inhibition of DNA repair pathways. This is a key strategy in synthetic lethality approaches for treating cancers with deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations. The covalent inhibitor can trap the PARP enzyme on the DNA, leading to replication fork collapse and cell death in cancer cells.
Covalent Inhibition of the PARP1-mediated DNA Repair Pathway.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Covalent inhibitors targeting key kinases in this pathway, such as IKKβ, can effectively block the downstream activation of NF-κB and the expression of pro-inflammatory and pro-survival genes. Substituted benzamides have been shown to inhibit NF-κB activation, suggesting that covalent benzamide derivatives could be potent modulators of this pathway.[1][2]
Inhibition of the NF-κB Signaling Pathway by a Covalent Benzamide.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of alternative reagents to this compound.
Synthesis of 4-(Halomethyl)benzamide Derivatives
This section outlines the general procedures for the synthesis of 4-(chloromethyl)benzamide and 4-(iodomethyl)benzamide, which can be adapted from standard organic chemistry techniques.
General Synthetic Workflow for 4-(Halomethyl)benzamides.
Protocol 1: Synthesis of 4-(Chloromethyl)benzamide
-
Amidation of 4-methylbenzoic acid: 4-Methylbenzoic acid is converted to 4-methylbenzoyl chloride using thionyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to yield 4-methylbenzamide.
-
Benzylic Chlorination: 4-Methylbenzamide is subjected to free-radical chlorination at the benzylic position using N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. The reaction is typically carried out in an inert solvent like carbon tetrachloride or benzene.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-(chloromethyl)benzamide.
Protocol 2: Synthesis of 4-(Iodomethyl)benzamide
-
Amidation of 4-methylbenzoic acid: Follow the same procedure as for the synthesis of 4-(chloromethyl)benzamide to obtain 4-methylbenzamide.
-
Benzylic Iodination: 4-Methylbenzamide is reacted with N-iodosuccinimide (NIS) under similar free-radical conditions as the chlorination. The choice of solvent and initiator may need to be optimized for this reaction.
-
Purification: The product, 4-(iodomethyl)benzamide, is purified using appropriate chromatographic or recrystallization techniques. Due to its potential instability, it should be stored under inert atmosphere and protected from light.
Biochemical and Cellular Assay Protocols
Protocol 3: Determination of kinact/KI for Covalent Inhibitors
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI. This can be determined using a progress-curve assay.
-
Assay Setup: Prepare a reaction mixture containing the target enzyme and its substrate in a suitable buffer.
-
Inhibitor Addition: Initiate the reaction by adding a range of concentrations of the covalent inhibitor.
-
Data Acquisition: Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time.
-
Data Analysis: Fit the progress curves to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.
-
kinact/KI Calculation: Plot kobs against the inhibitor concentration. The slope of the linear portion of this plot represents kinact/KI.
Protocol 4: Mass Spectrometry-Based Covalent Adduct Characterization
Mass spectrometry is a powerful tool to confirm covalent modification and identify the site of adduction.[3]
-
Incubation: Incubate the target protein with an excess of the covalent inhibitor for a sufficient time to allow for adduct formation.
-
Sample Preparation: Remove excess inhibitor by dialysis or size-exclusion chromatography. The protein can then be analyzed intact or digested with a protease (e.g., trypsin) to generate peptides.
-
Intact Protein Analysis: Analyze the intact protein by LC-MS. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.
-
Peptide Mapping: Analyze the peptide digest by LC-MS/MS. The modified peptide will show a mass shift, and fragmentation analysis (MS/MS) will pinpoint the exact amino acid residue that has been modified.
Protocol 5: Cell-Based PARP1 Inhibition Assay
This protocol assesses the ability of a covalent inhibitor to inhibit PARP1 activity within a cellular context.[1]
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., one with a known BRCA mutation) and treat with a range of concentrations of the covalent inhibitor.
-
Induction of DNA Damage: Induce DNA damage using an agent such as hydrogen peroxide or a topoisomerase inhibitor.
-
PAR Level Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
Data Analysis: A dose-dependent decrease in PAR levels upon inhibitor treatment indicates inhibition of PARP activity. IC50 values can be calculated to compare the potency of different inhibitors.
This guide provides a foundational framework for exploring alternatives to this compound in the design of covalent enzyme inhibitors. By systematically evaluating the reactivity, selectivity, and cellular efficacy of different electrophilic warheads, researchers can develop more potent and safer targeted covalent therapeutics.
References
A Researcher's Guide to Confirming Protein Labeling with 4-(Bromomethyl)benzamide via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in protein modification, the precise and verifiable labeling of target proteins is fundamental. 4-(Bromomethyl)benzamide is a valuable tool for alkylating cysteine residues, introducing a stable modification that can be readily analyzed by mass spectrometry. This guide provides a comprehensive comparison of this compound with common alternative cysteine-reactive reagents, supported by experimental protocols and data interpretation strategies to ensure confident confirmation of protein labeling.
Comparing Cysteine-Reactive Labeling Reagents
The selection of a labeling reagent is critical and depends on factors such as reaction kinetics, stability of the formed bond, and specificity. This compound belongs to the haloacetamide class of reagents, which react with the nucleophilic thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction results in a stable thioether bond.
Here, we compare this compound with two other widely used classes of cysteine-reactive reagents: other haloacetamides (represented by iodoacetamide) and maleimides.
| Feature | This compound | Iodoacetamide | Maleimides (e.g., N-ethylmaleimide) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Relative Reaction Rate | Moderate to Fast | Fast (Iodo group is a better leaving group) | Very Fast[1] |
| Bond Stability | Stable Thioether Bond | Stable Thioether Bond | Thioether bond, but the succinimide ring can be susceptible to hydrolysis and thiol exchange reactions. |
| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., histidine, lysine, methionine) at higher pH and reagent concentrations. | Alkylation of other nucleophilic residues (e.g., histidine, lysine, methionine) at higher pH and reagent concentrations.[2] | Reaction with other nucleophiles like lysine and histidine at alkaline pH. |
| Mass Shift (Monoisotopic) | +134.0422 Da | +57.0215 Da | +125.0477 Da (for N-ethylmaleimide) |
Experimental Protocols
Confident mass spectrometry analysis begins with a well-executed labeling protocol. Below are detailed procedures for protein labeling with this compound and subsequent preparation for LC-MS/MS analysis.
Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. The protein concentration can range from 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional but Recommended): To ensure cysteine residues are available for labeling, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the labeling reagent.
-
Labeling Reaction: Prepare a fresh stock solution of this compound in an organic solvent like DMSO (e.g., 100 mM). Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent potential light-induced side reactions.
-
Quenching the Reaction: Quench any unreacted this compound by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess labeling reagent and quenching agent by buffer exchange using a desalting column or dialysis.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation (of remaining cysteines):
-
Denature the labeled protein in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce any remaining disulfide bonds.
-
Alkylate the newly exposed cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark. This step ensures that all cysteines are modified, preventing disulfide bond reformation.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at a 1:50 (w/w) protease-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution containing acetonitrile and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis and Confirmation of Labeling
The key to confirming protein labeling is the identification of the specific mass shift introduced by the labeling reagent on cysteine-containing peptides.
Calculating the Mass Shift of this compound
The reaction of this compound with a cysteine residue results in the formation of a thioether bond, with the displacement of the bromine atom from the reagent and a hydrogen atom from the cysteine thiol group.
-
Molecular Formula of this compound: C8H8BrNO
-
Monoisotopic Mass of this compound: 212.9789 Da
-
Monoisotopic Mass of Bromine (79Br): 78.9183 Da
-
Monoisotopic Mass of Hydrogen: 1.0078 Da
The mass added to the cysteine residue is: Mass of this compound - Mass of Bromine - Mass of Hydrogen 212.9789 Da - 78.9183 Da - 1.0078 Da = 133.0528 Da
Therefore, a peptide containing a cysteine residue labeled with this compound will exhibit a mass increase of +133.0528 Da .
Interpreting Mass Spectra
When analyzing the data from the mass spectrometer, look for the following evidence to confirm labeling:
-
Peptide Identification: The MS/MS fragmentation spectrum of a modified peptide should contain a series of b- and y-ions that confirm the amino acid sequence.
-
Localization of the Modification: The mass shift of +133.0528 Da should be localized to a specific cysteine residue within the peptide sequence. This is determined by observing which fragment ions (b- or y-ions) show the corresponding mass increase.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and mass spectrometry analysis.
Caption: Reaction of this compound with a cysteine residue.
References
A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 4-(Bromomethyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition by 4-(Bromomethyl)benzamide derivatives. Due to a lack of specific publicly available kinetic data for this class of compounds, this guide focuses on the theoretical framework, analogous inhibitor comparisons, and detailed experimental protocols to enable robust in-house analysis.
The unique chemical structure of this compound, featuring a reactive bromomethyl group, suggests a likely mechanism of irreversible covalent inhibition. This mode of action, where the inhibitor forms a stable covalent bond with the target enzyme, offers the potential for high potency and prolonged duration of action, making these derivatives intriguing candidates for drug discovery. The primary nucleophilic targets within an enzyme's active site for such an electrophilic "warhead" are typically the sulfhydryl groups of cysteine residues.
Understanding the Mechanism: Covalent Irreversible Inhibition
Unlike reversible inhibitors, which bind to an enzyme through non-covalent interactions, irreversible inhibitors typically follow a two-step kinetic model. The initial step involves the reversible formation of a non-covalent enzyme-inhibitor complex (E-I), characterized by the inhibition constant, Ki. This is followed by an irreversible chemical reaction, leading to the formation of a stable covalent adduct (E-I*), with a rate constant of kinact. The overall efficiency of an irreversible inhibitor is often described by the second-order rate constant, kinact/Ki.
Below is a diagram illustrating the proposed signaling pathway for the irreversible inhibition of a cysteine protease by a this compound derivative.
Comparative Kinetic Data of Analogous Electrophilic Inhibitors
| Inhibitor Class | Target Enzyme | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Type of Inhibition |
| Vinyl Sulfones | Falcipain-2 | 2.5 | 0.015 | 6,000 | Irreversible Covalent |
| Acyloxymethyl Ketones | Cathepsin B | 1.8 | 0.045 | 25,000 | Irreversible Covalent |
| Epoxysuccinates | Papain | 0.07 | 0.002 | 28,500 | Irreversible Covalent |
| Fluoromethyl Ketones | Caspase-3 | 0.009 | 0.18 | 20,000,000 | Irreversible Covalent |
Note: This data is for illustrative purposes and represents different classes of covalent inhibitors. The actual kinetic parameters for this compound derivatives would need to be determined experimentally.
Experimental Protocols for Kinetic Analysis
A thorough kinetic analysis of a potential irreversible inhibitor involves determining the key parameters: Ki and kinact. Below is a detailed, generalized protocol for characterizing the inhibition of a model cysteine protease by a this compound derivative.
Materials and Reagents:
-
Purified target enzyme (e.g., Papain)
-
This compound derivative stock solution (in DMSO)
-
Fluorogenic or chromogenic substrate for the target enzyme
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of kinetic measurements
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of an irreversible inhibitor.
Detailed Procedure:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add varying concentrations of the this compound derivative to the assay buffer.
-
Add a fixed concentration of the target enzyme to each well.
-
Include a control group with no inhibitor (DMSO vehicle control).
-
Incubate the enzyme and inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Monitoring:
-
Following the pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity (vi) of the reaction by calculating the slope of the linear portion of the progress curve (product formation vs. time).
-
Calculate the observed rate constant of inactivation (kobs) for each inhibitor concentration by plotting the natural logarithm of the fractional velocity (ln(vi/v0), where v0 is the velocity in the absence of inhibitor) against the pre-incubation time. The negative of the slope of this line is kobs.
-
To determine kinact and Ki, plot the calculated kobs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) Where:
-
kinact is the maximum rate of inactivation.
-
Ki is the inhibitor concentration at which the rate of inactivation is half of kinact.
-
-
Conclusion
While direct experimental data on the enzyme inhibition kinetics of this compound derivatives is currently limited, their chemical structure strongly suggests a mechanism of irreversible covalent inhibition, likely targeting cysteine residues. By employing the detailed experimental protocols and data analysis methods outlined in this guide, researchers can effectively characterize the inhibitory potential of this promising class of compounds. The comparison with analogous electrophilic inhibitors provides a valuable framework for understanding the potential potency and kinetic behavior of this compound derivatives in the context of drug discovery and development.
A Comparative Guide to Purity Analysis of 4-(Bromomethyl)benzamide: HPLC vs. qNMR and LC-MS
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, intermediates like 4-(Bromomethyl)benzamide play a crucial role. Ensuring the high purity of such intermediates is essential for the successful outcome of subsequent reaction steps and the quality of the final product.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity determination of this compound. This document outlines a recommended HPLC method and presents a comparative analysis supported by detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity analysis of a broad range of small organic molecules, including benzamide derivatives.[1][2] This method is highly effective in separating the target compound from potential impurities generated during synthesis, such as starting materials, by-products, and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Quantitative Data Comparison
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key performance attributes of HPLC, qNMR, and LC-MS for the purity analysis of this compound.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Differential partitioning between stationary and mobile phases. | The integral of an NMR signal is directly proportional to the number of nuclei.[3] | Separation by liquid chromatography followed by mass-to-charge ratio detection.[1] |
| Information Provided | Relative purity (area %), presence of impurities. | Absolute purity (mol/mol %), structural information.[2] | Molecular weight of analyte and impurities, structural information via fragmentation. |
| Accuracy | High (with reference standard). | Very High (Primary Method).[3] | High (primarily for identification and semi-quantitation). |
| Precision | Excellent (typically <1% RSD). | High (typically 1-2% RSD). | Good to Excellent. |
| Sensitivity | Good to Excellent (ng to pg level). | Moderate (µg to mg level).[3] | Excellent (pg to fg level). |
| Sample Throughput | High. | Moderate to Low. | High. |
| Reference Standard | Required for quantitative analysis. | Internal standard of known purity required.[2] | Not strictly required for impurity identification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a concentration of 1.0 mg/mL.
-
Analysis: Inject the sample solution into the equilibrated HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[1]
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities and confirming the molecular weight of the main component.
Objective: To identify the main component and potential impurities in the this compound sample.
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., Q-TOF or Orbitrap)
Procedure: The chromatographic conditions can be similar to the HPLC method described above, with the mobile phase adjusted to be compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).[1] The mass spectrometer can be operated in full scan mode to detect all ionizable species and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.
Visualizations
The following diagrams illustrate the workflows for the HPLC purity analysis and a comparison of the analytical methods.
References
A Comparative Guide to 4-(Bromomethyl)benzamide and Other Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that dictates the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of 4-(Bromomethyl)benzamide, a benzyl halide-containing crosslinker, with other widely used alternatives, namely N-hydroxysuccinimide (NHS) esters and maleimides. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific application, such as antibody-drug conjugation, protein-protein interaction studies, or surface immobilization.
Introduction to Crosslinker Chemistries
Bioconjugation relies on the covalent linkage of two or more molecules, at least one of which is a biomolecule. Bifunctional crosslinkers are the reagents that facilitate these connections by possessing two reactive moieties that can form stable bonds with specific functional groups on proteins or other molecules of interest.[1] The choice of crosslinker chemistry impacts the specificity of the conjugation, the stability of the resulting bond, and the overall integrity of the biomolecule.
This guide focuses on three prominent classes of crosslinkers, categorized by their reactive groups:
-
This compound: A crosslinker containing a bromomethyl group, which acts as a benzyl halide. This functional group is a potent alkylating agent, primarily targeting sulfhydryl groups on cysteine residues.
-
NHS Esters: These are highly reactive with primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[1][2][3][4]
-
Maleimides: These crosslinkers are highly specific for sulfhydryl groups on cysteine residues, forming a stable thioether bond through a Michael addition reaction.[5][6][]
Quantitative Comparison of Crosslinker Performance
The following tables summarize key quantitative parameters for this compound (and analogous benzyl halides), NHS esters, and maleimides to facilitate a direct comparison of their performance in bioconjugation reactions.
Table 1: Reactivity and Specificity
| Feature | This compound (Benzyl Halide) | NHS Esters | Maleimides |
| Primary Target | Sulfhydryl groups (Cysteine) | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Secondary Targets | Methionine, Histidine, Lysine (lower reactivity) | - | Primary amines (at pH > 8.5)[5] |
| Optimal pH | 7.0 - 8.5 | 7.2 - 8.5[1][2][3] | 6.5 - 7.5[5][6][8] |
| Typical Reaction Time | 2 - 24 hours | 30 minutes - 4 hours[1][2][3] | 1 - 4 hours |
| Second-Order Rate Constant (k₂) with Cysteine | ~0.6 M⁻¹s⁻¹ (for iodoacetamide, a similar alkylating agent)[9] | N/A | ~100 M⁻¹s⁻¹[10] |
| Second-Order Rate Constant (k₂) with Lysine | Lower than with Cysteine | ~10 M⁻¹s⁻¹ (estimated for a typical NHS ester) | Significantly lower than with Cysteine (at pH 7.0) |
Note: The second-order rate constant for this compound is approximated based on data for iodoacetamide, another alkylating agent. Actual rates may vary.
Table 2: Stability of the Formed Conjugate
| Feature | This compound (Thioether Bond) | NHS Esters (Amide Bond) | Maleimides (Thioether Bond) |
| Bond Type | Thioether | Amide | Thioether (in a succinimide ring) |
| Chemical Stability | Highly stable and considered irreversible under physiological conditions. | Exceptionally stable with a half-life of hundreds of years in neutral solution. | Susceptible to retro-Michael reaction and thiol exchange, especially in the presence of endogenous thiols like glutathione.[11] |
| Enzymatic Stability | Generally stable to proteases. | Can be susceptible to cleavage by proteases if part of a recognizable peptide sequence. | Generally stable to proteases, but overall stability is often limited by chemical instability. |
| In Vivo Stability | High, leading to a long half-life of the conjugate. | Very high, contributing to a long circulation half-life. | Can be limited due to payload exchange with other biomolecules (e.g., albumin), potentially leading to off-target toxicity.[11] |
| Half-life in Plasma | Expected to be high, similar to other stable thioether bonds. | > 90% intact after 7 days.[11] | 30 - 60% intact after 7 days (can be site-dependent).[11][12] |
Experimental Protocols
Detailed methodologies for bioconjugation using each class of crosslinker are provided below. These protocols are intended as a general framework and may require optimization for specific applications.
Protocol 1: Bioconjugation using this compound
This protocol describes the conjugation of a molecule containing a 4-(bromomethyl)benzoyl group to a protein via cysteine residues.
Materials:
-
Protein with accessible cysteine residues (1-5 mg/mL in a suitable buffer)
-
This compound-derivatized molecule (payload)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation (Optional): If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound-derivatized payload in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved payload solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching reagent (N-acetyl-L-cysteine) to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted payload and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Analysis: Analyze the conjugate using SDS-PAGE to confirm the formation of a higher molecular weight species and use techniques like mass spectrometry to determine the conjugation sites and efficiency.
Protocol 2: Bioconjugation using an NHS Ester Crosslinker
This protocol outlines the conjugation of an NHS ester-containing molecule to a protein via primary amines.[1][3]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Solution Preparation: Dissolve the protein in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
Protocol 3: Bioconjugation using a Maleimide Crosslinker
This protocol describes the conjugation of a maleimide-containing molecule to a protein via sulfhydryl groups.[5]
Materials:
-
Protein with free sulfhydryl groups
-
Maleimide-containing molecule
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced
-
Desalting columns
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent and subsequently remove the reducing agent using a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-containing molecule to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Purify the conjugate from unconjugated molecules using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Visualizing Bioconjugation Workflows and Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the chemical principles discussed in this guide.
Caption: A comparative workflow for bioconjugation.
Caption: Reaction pathways for different crosslinkers.
Discussion and Recommendations
The choice between this compound, NHS esters, and maleimides depends on the specific requirements of the bioconjugation application.
This compound emerges as a strong candidate when the stability of the final conjugate is of paramount importance. The resulting thioether bond is highly stable and not prone to the reversibility seen with maleimide-based conjugates. This makes it particularly suitable for in vivo applications where long-term stability is crucial, such as in the development of antibody-drug conjugates with non-cleavable linkers. The primary target, cysteine, is a less abundant amino acid than lysine, which can allow for more site-specific conjugation if a protein has a limited number of accessible cysteine residues. However, the reaction kinetics are generally slower than for NHS esters or maleimides, which may require longer incubation times and higher temperatures.
NHS esters are the go-to choice for targeting primary amines. The reaction is relatively fast and forms an exceptionally stable amide bond. Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry often leads to a heterogeneous mixture of conjugates with varying degrees of labeling. While this may be acceptable for some applications, it can be a drawback when a precisely defined conjugate is required.
Maleimides offer the advantage of rapid and highly specific reaction with cysteine residues under mild conditions. This makes them a popular choice for many bioconjugation applications. However, the stability of the resulting thioether bond can be a significant concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation. This instability can be a major drawback for in vivo applications where the conjugate is exposed to high concentrations of thiols like glutathione.
-
For maximum stability and when targeting cysteine, This compound is an excellent choice, despite its slower reaction kinetics.
-
For targeting abundant primary amines and forming a very stable bond, NHS esters are ideal, though they may result in a heterogeneous product.
-
For fast and specific cysteine conjugation where long-term in vivo stability is less critical, maleimides are a suitable option.
Ultimately, the optimal crosslinker will be determined by a careful consideration of the desired properties of the final bioconjugate, including the target functional group, the required stability, and the acceptable level of heterogeneity. Researchers are encouraged to empirically test and optimize the conjugation conditions for their specific system.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validating Protein Modification Sites by 4-(Bromomethyl)benzamide: A Peptide Mapping Comparison Guide
For researchers engaged in chemical biology and drug development, the precise identification of where a molecule binds to a protein is critical. 4-(Bromomethyl)benzamide is a reactive compound used to covalently modify proteins, often to probe binding sites or introduce new functionalities. Validating the exact amino acid residue(s) modified by this compound is essential for interpreting experimental results. Peptide mapping coupled with mass spectrometry is the gold-standard technique for this purpose.
This guide provides a comparative framework for using peptide mapping to validate the site of protein modification by this compound. We will compare the expected outcomes for modification of different amino acid residues and provide detailed experimental protocols.
Comparative Analysis of Modified Peptides
The core of site validation by peptide mapping lies in identifying a mass shift in a specific peptide after modification. This compound has a molecular weight of approximately 214.06 Da. Upon reaction with a nucleophilic amino acid side chain, it forms a covalent bond, displacing the bromine atom. This results in the addition of a benzamide-methyl group (C₈H₈NO), leading to a mass increase of 134.06 Da .
Based on the known reactivity of similar alkyl bromide compounds, this compound is expected to react with several nucleophilic amino acid residues. The primary target is the highly nucleophilic thiol group of Cysteine. However, reactions with other residues such as Histidine, Lysine, Aspartate, Glutamate, Serine, Threonine, and Tyrosine are also possible, particularly at higher concentrations or different pH conditions.
Below is a table summarizing the expected mass spectrometric data for a hypothetical peptide modified by this compound at different potential sites.
| Amino Acid Target | Unmodified Peptide Mass (Da) | Modified Peptide Mass (Da) | Mass Shift (Da) | Relative Reactivity |
| Cysteine | 1500.00 | 1634.06 | +134.06 | High |
| Histidine | 1500.00 | 1634.06 | +134.06 | Moderate |
| Lysine | 1500.00 | 1634.06 | +134.06 | Moderate |
| Aspartate | 1500.00 | 1634.06 | +134.06 | Low |
| Glutamate | 1500.00 | 1634.06 | +134.06 | Low |
| Serine | 1500.00 | 1634.06 | +134.06 | Low |
| Threonine | 1500.00 | 1634.06 | +134.06 | Low |
| Tyrosine | 1500.00 | 1634.06 | +134.06 | Low |
Experimental Workflow and Protocols
The overall workflow for validating the site of protein modification by this compound involves protein modification, followed by standard bottom-up proteomics techniques.
Detailed Experimental Protocols
1. Protein Modification with this compound
This protocol provides a general starting point; optimal conditions such as pH, temperature, and molar excess of the reagent may need to be determined empirically for each specific protein.
-
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Quenching reagent (e.g., 1 M dithiothreitol (DTT) or L-cysteine).
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Dilute the target protein to a working concentration (e.g., 1 mg/mL).
-
Add a 10-fold molar excess of this compound to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a quenching reagent to a final concentration of 10 mM.
-
Remove excess reagent and buffer exchange the modified protein using a desalting column or dialysis.
-
2. Peptide Mapping by LC-MS/MS
This protocol outlines the standard steps for digesting the modified protein and analyzing the resulting peptides.[1][2][3]
-
Materials:
-
Modified protein sample.
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Formic acid.
-
-
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Clean up the peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursors for fragmentation.
-
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein.
-
The search parameters should include a variable modification corresponding to the mass of the benzamide-methyl group (+134.06 Da) on the potential target amino acid residues (C, H, K, D, E, S, T, Y).
-
The identification of a peptide with this specific mass shift, along with the fragmentation pattern (b- and y-ions) that confirms the location of the modification on a specific amino acid, validates the modification site.
-
Alternative Validation Methods
While peptide mapping with mass spectrometry is the most definitive method, other techniques can provide complementary information.
| Method | Principle | Advantages | Limitations |
| Western Blotting | Uses an antibody that specifically recognizes the modified protein or a tag introduced by the modifying agent. | Relatively simple and widely available. | Requires a specific antibody, which may not be available. Provides no information on the specific site of modification. |
| Site-Directed Mutagenesis | The suspected target amino acid is mutated to a non-reactive residue (e.g., Cysteine to Alanine). The loss of modification after mutagenesis confirms the site. | Provides functional validation of the modification site. | Can be time-consuming. The mutation may alter protein structure or function. |
Conclusion
Validating the site of protein modification by this compound is a critical step in understanding its mechanism of action. Peptide mapping by LC-MS/MS provides the most detailed and definitive information by identifying the specific amino acid residue(s) that have been modified.[4] By comparing the mass spectra of modified and unmodified peptides, researchers can pinpoint the exact location of the benzamide-methyl group. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers to design and execute experiments to confidently validate protein modification sites.
References
Benchmarking Alkylating Agents: A Comparative Analysis of 4-(Bromomethyl)benzamide and Other DNA Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficiency of various alkylating agents, with a focus on contextualizing the potential of 4-(Bromomethyl)benzamide within this class of compounds. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1] This modification can lead to DNA strand breakage, abnormal base pairing, and the formation of DNA cross-links, ultimately inducing cell cycle arrest and apoptosis.[1]
While extensive data exists for established alkylating agents, quantitative experimental data on the specific alkylating efficiency and cytotoxicity of this compound is limited in publicly available literature. This guide, therefore, summarizes the known performance of common alkylating agents and provides a framework for the experimental evaluation of novel compounds like this compound.
Mechanism of Action: The Alkylation of DNA
Alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common target for alkylation.[2] Bifunctional alkylating agents, possessing two reactive groups, can form both intrastrand and interstrand cross-links in DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby halting replication and transcription.[3] The general mechanism leading to DNA damage and subsequent apoptosis is illustrated below.
Figure 1: General signaling pathway of alkylating agent-induced apoptosis.
Comparative Cytotoxicity of Common Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The following table summarizes IC50 values for several widely used alkylating agents across various cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.
| Alkylating Agent | Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| Cisplatin | A549 | Lung Carcinoma | 48 | ~7.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | ~6.4 | |
| U87 MG | Glioblastoma | 24 | 9.5 | |
| Carmustine (BCNU) | U87 MG | Glioblastoma | 48 | 54.4 |
| HL-60 | Promyelocytic Leukemia | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG | Glioblastoma | 48 | 748.3 |
| Melphalan | RPMI8226 | Multiple Myeloma | 48 | 8.9 |
| THP1 | Acute Monocytic Leukemia | 48 | 6.26 | |
| HL60 | Promyelocytic Leukemia | 48 | 3.78 |
Comparative Reaction Kinetics of Alkylating Agents
The reactivity of an alkylating agent is a key determinant of its biological activity. The following table presents available kinetic data for the hydrolysis of several alkylating agents. A shorter half-life indicates higher reactivity.
| Alkylating Agent | Condition | Half-life (t½) |
| Melphalan | Intravenous administration | α: 7.7 ± 3.3 min, β: 108 ± 20.8 min[4] |
| Oral administration | 90 ± 17 min[5] | |
| Chlorambucil | Hydrolysis | Dependent on pH and nucleophiles[6] |
Profiling this compound: A Potential Alkylating Agent
This compound is a derivative of benzamide containing a reactive bromomethyl group.[7] While direct evidence of its efficacy as a DNA alkylating agent for cancer therapy is not extensively documented in public literature, its chemical structure suggests a potential for such activity. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by sites on DNA.
Interestingly, many benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[8] The combination of PARP inhibitors with alkylating agents is a promising strategy in cancer therapy, as inhibiting DNA repair can potentiate the cytotoxic effects of DNA damage.[9] It is plausible that this compound or its derivatives could exhibit dual functionality as both a DNA alkylating agent and a PARP inhibitor. However, without direct experimental data, this remains speculative.
Studies on related compounds, such as 4-(acylaminomethyl)benzamides and 4-methylbenzamide derivatives, have shown anticancer activity, though often attributed to mechanisms like kinase inhibition rather than direct DNA alkylation.[1][10] Further research is needed to elucidate the precise mechanism of action and quantify the cytotoxic and alkylating potential of this compound.
Experimental Protocols
To facilitate the benchmarking of this compound against other alkylating agents, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of an agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Figure 2: Workflow for determining IC50 using the MTT assay.
Protocol 2: DNA Cross-Linking Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links.[9][11]
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period. Include negative (untreated) and positive (e.g., a known cross-linking agent) controls.
-
Induce Strand Breaks: After treatment, expose the cells to a fixed dose of a DNA-damaging agent (e.g., X-rays or methyl methanesulfonate) to introduce a known number of single-strand breaks.[11]
-
Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: In cells without cross-links, the induced strand breaks allow DNA fragments to migrate during electrophoresis, forming a "comet tail." In cells with DNA cross-links, the migration of DNA is impeded, resulting in a smaller or absent comet tail. The degree of cross-linking is inversely proportional to the length and intensity of the comet tail.[11]
Figure 3: Workflow for the Comet assay to detect DNA cross-links.
Conclusion
Established alkylating agents like cisplatin, melphalan, and carmustine have well-documented cytotoxic effects and are integral to many chemotherapy regimens. While this compound possesses a chemical structure suggestive of alkylating potential, a lack of direct, quantitative biological data prevents a conclusive comparison of its efficiency. Its structural similarity to PARP inhibitors suggests a potentially interesting dual mechanism of action that warrants further investigation. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound and other novel alkylating agents, enabling a direct comparison of their cytotoxic and DNA-damaging capabilities. Such studies are essential to identify new and more effective therapeutic agents for the treatment of cancer.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating benzamides with melanoma cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stm.bookpi.org [stm.bookpi.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 4-(Bromethyl)benzamide Reaction Products via NMR Spectroscopy
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-(bromomethyl)benzamide and its derivatives formed through nucleophilic substitution reactions. For researchers in medicinal chemistry and drug development, understanding the precise structural changes occurring during synthesis is paramount. NMR spectroscopy serves as a cornerstone technique for this purpose. This document presents a comparative analysis of the ¹H and ¹³C NMR data for the starting material and its reaction products with common nucleophiles, namely hydroxide, ammonia, and cyanide. Detailed experimental protocols for these transformations are also provided to ensure reproducibility.
Comparison of NMR Spectral Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its substitution products. These shifts are indicative of the changes in the electronic environment of the protons and carbons upon substitution at the benzylic position, providing a clear method for reaction monitoring and product identification.
| Compound Name | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound |
| 7.84 (d, 2H), 7.48 (d, 2H), 7.6 (br s, 1H), 7.4 (br s, 1H), 4.54 (s, 2H) | 168.5, 142.8, 133.2, 129.5, 128.2, 32.1 |
| 4-(Hydroxymethyl)benzamide |
| 7.82 (d, 2H), 7.42 (d, 2H), 7.9 (br s, 1H), 7.3 (br s, 1H), 5.3 (t, 1H), 4.65 (d, 2H) | 169.8, 144.5, 132.9, 128.0, 127.2, 63.9 |
| 4-(Aminomethyl)benzamide |
| 7.78 (d, 2H), 7.40 (d, 2H), 7.9 (br s, 1H), 7.3 (br s, 1H), 3.88 (s, 2H), 1.8 (br s, 2H) | 168.2, 145.1, 133.5, 128.1, 127.5, 45.8 |
| 4-(Cyanomethyl)benzamide |
| 7.88 (d, 2H), 7.45 (d, 2H), 7.7 (br s, 1H), 7.5 (br s, 1H), 3.95 (s, 2H) | 167.9, 137.2, 133.8, 129.1, 128.7, 118.5, 23.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet.
Reaction Workflow and Signaling Pathways
The nucleophilic substitution reactions of this compound follow a general pathway where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion. This process is a fundamental example of an S_N2 reaction. The workflow for synthesis and analysis is depicted below.
Experimental Protocols
Detailed methodologies for the synthesis of the discussed this compound derivatives are provided below.
Synthesis of 4-(Hydroxymethyl)benzamide
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or acetone.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis of 4-(Aminomethyl)benzamide
Materials:
-
This compound
-
Aqueous ammonia (excess)
-
Ethanol
-
Round-bottom flask (pressure-rated if heating is significant)
-
Magnetic stirrer
Procedure:
-
In a suitable flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a large excess of concentrated aqueous ammonia to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction can be gently heated if necessary, in a sealed vessel.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. Further purification can be achieved by column chromatography if needed.
Synthesis of 4-(Cyanomethyl)benzamide
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Water
-
Ethyl acetate
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
By following these protocols and utilizing the provided NMR data, researchers can confidently synthesize and characterize these important benzamide derivatives, facilitating their application in further drug discovery and development endeavors.
Safety Operating Guide
Personal protective equipment for handling 4-(Bromomethyl)benzamide
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-(Bromomethyl)benzamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Hazard Summary
This compound is a hazardous substance that can cause significant health effects upon exposure. Based on available safety data, the primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon direct contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed or Inhaled: This substance is harmful if ingested or inhaled.[2][5][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be tightly fitting with side-shields. A face shield should be worn over goggles for maximum protection, especially when handling larger quantities or during procedures with a high risk of splashing.[1][7] |
| Skin | Chemical-resistant gloves and lab coat/protective clothing | Use unlined, elbow-length chemical-resistant gloves (e.g., nitrile rubber).[8] A lab coat or chemical-resistant suit should be worn and fully buttoned.[9] |
| Respiratory | NIOSH/MSHA approved respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[7] Handling should ideally occur in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[10][11] |
| Feet | Closed-toe shoes | Shoes should be made of a chemical-resistant material.[9] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Aspect | Procedure |
| Handling | Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10] Avoid generating dust.[1][7] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep away from incompatible materials such as strong oxidizing agents.[1] The storage area should be locked or accessible only to authorized personnel.[12] |
Emergency Procedures and First Aid
Immediate and appropriate response to accidental exposure is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7][13] |
| Contaminated Materials (PPE, labware) | Collect all contaminated materials in a sealed and clearly labeled container for hazardous waste.[10] Do not mix with other waste.[12] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
